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  • Product: 3-Furfuryl 2-pyrrolecarboxylate
  • CAS: 119767-00-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Furfuryl 2-pyrrolecarboxylate (CAS 119767-00-9)

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Scaffold of Potential Within the vast landscape of heterocyclic chemistry, the convergence of pyrrole and furan rings within a single...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

Within the vast landscape of heterocyclic chemistry, the convergence of pyrrole and furan rings within a single molecular entity presents a compelling scaffold for scientific exploration. 3-Furfuryl 2-pyrrolecarboxylate, a naturally occurring alkaloid isolated from the root tuber of Pseudostellaria heterophylla, embodies this structural marriage.[1] This guide serves as a comprehensive technical resource, consolidating the current, albeit limited, knowledge surrounding this compound. It aims to provide a foundational understanding of its physicochemical properties, plausible synthetic routes, and potential biological significance, thereby catalyzing further investigation into its therapeutic and scientific applications. As a molecule at the intersection of natural product chemistry and medicinal scaffolds, 3-Furfuryl 2-pyrrolecarboxylate represents a promising starting point for discovery.

Molecular Profile and Physicochemical Properties

3-Furfuryl 2-pyrrolecarboxylate is classified as an alkaloid and presents as an oil at room temperature.[2] Its core structure features a pyrrole ring N-substituted with a furfuryl group, with the ester linkage at the 2-position of the pyrrole.

PropertyValueSource
CAS Number 119767-00-9[3]
Molecular Formula C₁₀H₉NO₃[3]
Molecular Weight 191.19 g/mol [3]
Appearance Oil[2]
Synonyms Furan-3-ylmethyl 1H-pyrrole-2-carboxylate[3]
Natural Source Pseudostellaria heterophylla[1][2]
Purity (Commercial) ≥98%
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Synthesis and Purification Strategies

While the definitive, peer-reviewed synthesis of 3-Furfuryl 2-pyrrolecarboxylate has not been extensively documented, a logical and experimentally sound approach can be devised based on established methodologies for the synthesis of pyrrole-2-carboxylic acid esters. The most direct and plausible route involves the esterification of pyrrole-2-carboxylic acid with 3-furfuryl alcohol.

Proposed Synthetic Pathway: Fischer-Speier Esterification

The Fischer-Speier esterification provides a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis. This approach is favored for its operational simplicity and the use of readily available starting materials.

Caption: Proposed synthesis of 3-Furfuryl 2-pyrrolecarboxylate via Fischer-Speier esterification.

Detailed Experimental Protocol (Proposed)

This protocol is a well-established method for esterification and is expected to yield the target compound. Researchers should optimize reaction conditions as needed.

Materials:

  • Pyrrole-2-carboxylic acid

  • 3-Furfuryl alcohol

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene or Benzene (for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Apparatus:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask, add pyrrole-2-carboxylic acid (1.0 eq.), 3-furfuryl alcohol (1.1 eq.), and a suitable solvent such as toluene to fill approximately half the flask.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq.).

  • Azeotropic Reflux: Equip the flask with a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 3-Furfuryl 2-pyrrolecarboxylate.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect signals corresponding to the protons of the pyrrole ring, the furan ring, and the methylene bridge. The pyrrole protons will appear as distinct multiplets in the aromatic region. The furan protons will also resonate in the aromatic region, with characteristic coupling patterns. The methylene protons will likely appear as a singlet.

  • ¹³C NMR: Expect distinct signals for each of the 10 carbon atoms in the molecule. The carbonyl carbon of the ester will be in the range of 170-185 ppm.[4] Carbons of the aromatic pyrrole and furan rings will appear between 115-150 ppm.[4]

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192.19. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy:

  • Expect a strong absorption band for the C=O stretch of the ester group around 1680-1720 cm⁻¹.

  • N-H stretching of the pyrrole ring may be observed around 3300-3500 cm⁻¹.

  • C-H stretching of the aromatic rings will be present around 3000-3100 cm⁻¹.

  • C-O stretching of the ester and furan ether will appear in the fingerprint region (1000-1300 cm⁻¹).

Potential Biological Activities and Therapeutic Relevance

While no specific biological activities have been definitively reported for 3-Furfuryl 2-pyrrolecarboxylate, its structural motifs—the pyrrole and furan rings—are prevalent in a wide array of biologically active molecules. This suggests a high potential for this compound to exhibit interesting pharmacological properties.

Inferred Activities from Structural Analogs
  • Antimicrobial Activity: Both pyrrole and furan derivatives have been extensively studied for their antibacterial and antifungal properties.[3][5][6] The combination of these two heterocycles may lead to synergistic or novel antimicrobial effects. For instance, certain 3-substituted pyrrole derivatives have shown promising activity against MRSA.[5]

  • Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrrole core.[7] Pyrrole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and exhibit potent anti-inflammatory effects in vivo.[7][8]

  • Anticancer Activity: The pyrrole scaffold is a key component of several anticancer drugs.[9] Furan-containing compounds have also demonstrated cytotoxicity against various cancer cell lines.[10][11] Silver(I) complexes of pyrrole-2-carboxylate and furan-2-carboxylate have shown significant anticancer activity.[12]

Proposed Avenues for Biological Investigation

Given the activities of related compounds, a logical starting point for evaluating the biological profile of 3-Furfuryl 2-pyrrolecarboxylate would involve a tiered screening approach.

Caption: A proposed workflow for the biological evaluation of 3-Furfuryl 2-pyrrolecarboxylate.

Future Directions and Conclusion

3-Furfuryl 2-pyrrolecarboxylate stands as a molecule of significant untapped potential. Its presence in a traditional medicinal plant, combined with its privileged heterocyclic structure, strongly suggests the possibility of valuable biological activity. This guide has outlined its known properties and provided a logical framework for its synthesis and biological evaluation.

The primary barrier to a more complete understanding of this compound is the current lack of detailed experimental data in the public domain. Future research should prioritize:

  • Definitive Synthesis and Characterization: The publication of a validated, high-yield synthesis and complete, assigned spectroscopic data is essential for enabling broader research into this molecule.

  • Systematic Biological Screening: A comprehensive evaluation of its antimicrobial, anti-inflammatory, and anticancer properties is warranted.

  • Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis and testing of analogs will be crucial for optimizing potency and selectivity.

By addressing these key areas, the scientific community can unlock the full potential of 3-Furfuryl 2-pyrrolecarboxylate, potentially leading to the development of novel therapeutic agents.

References

  • (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. [Link]

  • (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers. [Link]

  • (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Vasilev, A. A., Kukhareva, T. S., Rybakov, V. B., & Kutyrev, A. A. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PMC. [Link]

  • (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • (2021). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. PubMed. [Link]

  • (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC. [Link]

  • (2000). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. [Link]

  • (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. [Link]

  • (n.d.). 1-Furfurylpyrrole. The Good Scents Company. [Link]

  • (n.d.). Chemical constituents from roots Pseudostellaria heterophylla. ResearchGate. [Link]

  • (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. [Link]

  • (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

  • (2020). Silver(I) pyrrole- and furan-2-carboxylate complexes – From their design and characterization to antimicrobial, anticancer activity, lipophilicity and SAR. ResearchGate. [Link]

  • (2024). Advances in Pseudostellaria heterophylla Research: Current Status and Future Directions. MDPI. [Link]

  • (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

  • (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. ACS Publications. [Link]

  • (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

  • (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. [Link]

  • (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]

  • (2024). Soil factors enhance amino acid and peptide accumulation in tuberous roots of Pseudostellaria heterophylla. Frontiers. [Link]

  • (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]

  • (2024). Comparative chemical characters of Pseudostellaria heterophylla from geographical origins of China. ResearchGate. [Link]

  • (2019). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

  • (2025). Chemical Properties, Preparation, and Pharmaceutical Effects of Cyclic Peptides from Pseudostellaria heterophylla. PubMed. [Link]

  • (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia. [Link]

Sources

Exploratory

Unveiling the Natural Origins of 3-Furfuryl 2-pyrrolecarboxylate: A Technical Guide for Researchers

This guide provides an in-depth exploration of the natural sourcing of 3-Furfuryl 2-pyrrolecarboxylate, a heterocyclic compound of interest to researchers in drug development and natural product chemistry. Drawing from a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the natural sourcing of 3-Furfuryl 2-pyrrolecarboxylate, a heterocyclic compound of interest to researchers in drug development and natural product chemistry. Drawing from available scientific literature, this document details the known botanical sources, a comprehensive methodology for its extraction and isolation, and a hypothesized biosynthetic pathway. This guide is intended to serve as a practical resource for scientists seeking to investigate this molecule from its natural origins.

Introduction to 3-Furfuryl 2-pyrrolecarboxylate

3-Furfuryl 2-pyrrolecarboxylate is a molecule characterized by a pyrrole ring connected to a furan ring through an ester linkage. While its biological activities are not yet extensively documented in publicly accessible literature, its structural motifs, the pyrrole and furan rings, are present in numerous biologically active natural products and synthetic compounds. The exploration of its natural sources is a critical first step in understanding its potential pharmacological relevance and for providing a sustainable supply for further research.

Identified Natural Sources

To date, 3-Furfuryl 2-pyrrolecarboxylate has been identified and isolated from the roots of two plant species belonging to the Caryophyllaceae family. These findings are summarized in the table below.

Botanical SourcePlant FamilyPart UsedReference
Pseudostellaria heterophyllaCaryophyllaceaeRoots[1]
Brachystemma calycinumCaryophyllaceaeRoots[2]

Table 1: Documented Natural Sources of 3-Furfuryl 2-pyrrolecarboxylate

The isolation of this compound from the roots of these plants suggests it is a secondary metabolite, likely playing a role in the plant's defense mechanisms or other ecological interactions.

Extraction and Isolation Protocol: A Methodological Deep Dive

The following is a detailed, self-validating protocol for the extraction and isolation of 3-Furfuryl 2-pyrrolecarboxylate from its natural sources. This protocol is synthesized from established methods for the extraction of alkaloids and other nitrogen-containing compounds from plant materials.

Rationale for Experimental Choices

The selection of solvents and chromatographic techniques is critical for the successful isolation of the target compound. The protocol employs a classic acid-base extraction strategy, which is highly effective for separating alkaline compounds like pyrrole derivatives from the bulk of neutral and acidic plant metabolites. The chromatographic steps are designed for progressive purification, moving from a broad separation to a high-resolution final step.

Step-by-Step Experimental Workflow

Step 1: Plant Material Preparation

  • Obtain fresh or dried roots of Pseudostellaria heterophylla or Brachystemma calycinum.

  • Thoroughly wash the roots to remove any soil and debris.

  • Air-dry the roots in a well-ventilated area or use a lyophilizer for complete drying.

  • Grind the dried roots into a fine powder using a mechanical grinder.

Step 2: Initial Solvent Extraction

  • Macerate the powdered root material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature. The use of ethanol, a polar solvent, ensures the extraction of a broad spectrum of compounds, including alkaloids which often exist as salts in the plant tissue.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Step 3: Acid-Base Partitioning

  • Resuspend the crude extract in a 5% aqueous hydrochloric acid solution. This protonates the nitrogen atom in the pyrrole ring, forming a water-soluble salt.

  • Partition the acidic aqueous solution against ethyl acetate in a separatory funnel. The ethyl acetate layer will remove non-polar, neutral, and acidic compounds, leaving the protonated alkaloid in the aqueous phase. Discard the ethyl acetate layer.

  • Adjust the pH of the aqueous layer to approximately 9-10 with a concentrated ammonium hydroxide solution. This deprotonates the pyrrole nitrogen, rendering the molecule less polar.

  • Extract the now basic aqueous solution with dichloromethane. The free base of 3-Furfuryl 2-pyrrolecarboxylate will partition into the organic layer.

  • Collect the dichloromethane layer and dry it over anhydrous sodium sulfate.

  • Concentrate the dried dichloromethane extract in vacuo to yield a crude alkaloid fraction.

Step 4: Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Subject the crude alkaloid fraction to column chromatography on a silica gel (100-200 mesh) column.

    • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity. The rationale here is to separate the compounds based on their polarity, with less polar compounds eluting first.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp for visualization.

    • Pool the fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the pooled fractions using a preparative HPLC system equipped with a C18 column.

    • Use a mobile phase of methanol and water, with a suitable gradient, for elution.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to 3-Furfuryl 2-pyrrolecarboxylate.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

Step 5: Structure Elucidation

  • Confirm the identity and purity of the isolated 3-Furfuryl 2-pyrrolecarboxylate using standard spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Extraction_and_Isolation_Workflow cluster_Preparation 1. Material Preparation cluster_Extraction 2. Initial Extraction cluster_Partitioning 3. Acid-Base Partitioning cluster_Purification 4. Chromatographic Purification cluster_Analysis 5. Structural Elucidation Plant_Material Dried, powdered roots of Pseudostellaria heterophylla or Brachystemma calycinum Maceration Maceration with 95% Ethanol Plant_Material->Maceration Concentration1 Concentration in vacuo Maceration->Concentration1 Acidification Resuspend in 5% HCl (aq) Concentration1->Acidification EtOAc_Wash Partition with Ethyl Acetate (remove neutral/acidic compounds) Acidification->EtOAc_Wash Basification Adjust pH to 9-10 with NH4OH EtOAc_Wash->Basification DCM_Extraction Extract with Dichloromethane Basification->DCM_Extraction Concentration2 Concentration in vacuo DCM_Extraction->Concentration2 Silica_Column Silica Gel Column Chromatography Concentration2->Silica_Column Prep_HPLC Preparative HPLC (C18) Silica_Column->Prep_HPLC Analysis MS and NMR Spectroscopy Prep_HPLC->Analysis Final_Product Pure 3-Furfuryl 2-pyrrolecarboxylate Analysis->Final_Product

Figure 1: Experimental workflow for the isolation of 3-Furfuryl 2-pyrrolecarboxylate.

Proposed Biosynthetic Pathway

The biosynthetic pathway of 3-Furfuryl 2-pyrrolecarboxylate has not been experimentally determined. However, based on the known biosynthesis of related pyrrole and furan-containing natural products, a hypothetical pathway can be proposed. This provides a framework for future metabolic engineering and biosynthetic studies.

The pyrrole-2-carboxylate moiety is likely derived from the amino acid L-proline or its precursor, L-glutamate. The furfuryl alcohol portion is probably synthesized from a carbohydrate source, such as a pentose sugar, via the pentose phosphate pathway.

Hypothetical Steps:

  • Formation of Pyrrole-2-carboxylic acid: L-proline is oxidized to pyrrole-2-carboxylic acid. This is a known biological transformation in some organisms.

  • Formation of Furfural: Pentose sugars, such as D-xylose, are dehydrated to form furfural. This is a common reaction in plants.

  • Reduction to Furfuryl Alcohol: Furfural is then reduced to furfuryl alcohol by an alcohol dehydrogenase.

  • Esterification: Finally, an esterification reaction catalyzed by an acyltransferase joins pyrrole-2-carboxylic acid and furfuryl alcohol to form 3-Furfuryl 2-pyrrolecarboxylate.

Biosynthetic_Pathway cluster_Pyrrole_Branch Pyrrole Moiety Synthesis cluster_Furan_Branch Furan Moiety Synthesis Proline L-Proline P2C Pyrrole-2-carboxylic acid Proline->P2C Oxidation Esterification Esterification (Acyltransferase) P2C->Esterification Pentose Pentose Sugars (e.g., D-Xylose) Furfural Furfural Pentose->Furfural Dehydration Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Reduction (Alcohol Dehydrogenase) Furfuryl_Alcohol->Esterification Final_Product 3-Furfuryl 2-pyrrolecarboxylate Esterification->Final_Product

Figure 2: Hypothetical biosynthetic pathway of 3-Furfuryl 2-pyrrolecarboxylate.

Conclusion and Future Directions

This guide has consolidated the current knowledge on the natural sources of 3-Furfuryl 2-pyrrolecarboxylate and provided a detailed, practical framework for its isolation. The identification of this compound in Pseudostellaria heterophylla and Brachystemma calycinum opens avenues for further phytochemical investigation of these and related species.

Future research should focus on:

  • Validation of the proposed extraction protocol: Experimental verification and optimization of the presented methodology.

  • Elucidation of the biosynthetic pathway: Isotopic labeling studies and transcriptomic analysis of the source plants could confirm or refine the hypothetical pathway.

  • Investigation of biological activity: Comprehensive screening of the purified compound for various pharmacological activities is warranted to uncover its potential therapeutic applications.

By providing this foundational knowledge, we hope to stimulate further research into this intriguing natural product and its potential benefits.

References

  • [Chemical constituents from roots Pseudostellaria heterophylla]. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]

  • Brachystemols A-C, three new furan derivatives from Brachystemma calycinum. (2011). PubMed. Retrieved January 25, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Furfuryl 2-pyrrolecarboxylate as a Reference Standard

This guide provides a comprehensive technical overview of 3-Furfuryl 2-pyrrolecarboxylate, outlining its synthesis, purification, characterization, and qualification as a chemical reference standard for use by researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Furfuryl 2-pyrrolecarboxylate, outlining its synthesis, purification, characterization, and qualification as a chemical reference standard for use by researchers, scientists, and drug development professionals.

Introduction: The Role and Importance of a Reference Standard

In the landscape of pharmaceutical development and chemical research, the accuracy and reproducibility of analytical measurements are paramount. A chemical reference standard serves as a highly purified and well-characterized substance used as a basis for comparison in analytical tests. According to the US Pharmacopeia (USP), these are "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators"[1]. The integrity of a reference standard directly impacts the quality and reliability of qualitative and quantitative analyses.

3-Furfuryl 2-pyrrolecarboxylate (CAS No. 119767-00-9) is a heterocyclic ester with potential applications in various fields of chemical and pharmaceutical research. Its structure, combining a pyrrole and a furan moiety, makes it an interesting candidate for biological screening and a potential impurity or metabolite in related drug discovery programs. This guide details the necessary steps to establish a well-characterized lot of 3-Furfuryl 2-pyrrolecarboxylate suitable for use as a reference standard.

Table 1: Chemical Identity of 3-Furfuryl 2-pyrrolecarboxylate

ParameterValueSource
Chemical Name Furan-3-ylmethyl 1H-pyrrole-2-carboxylate[2]
CAS Number 119767-00-9[3]
Molecular Formula C₁₀H₉NO₃[3]
Molecular Weight 191.19 g/mol [2]
Physical State Oil[3]

Synthesis and Purification

The establishment of a reference standard begins with its synthesis and subsequent purification to the highest achievable level. A well-documented synthesis pathway is crucial for identifying potential process-related impurities[1].

Proposed Synthesis Route: Fischer-Speier Esterification

A plausible and well-established method for the synthesis of 3-Furfuryl 2-pyrrolecarboxylate is the Fischer-Speier esterification of 2-pyrrolecarboxylic acid with 3-furfuryl alcohol under acidic catalysis. This reaction is a classic method for ester formation from a carboxylic acid and an alcohol[4].

Synthesis_of_3_Furfuryl_2_pyrrolecarboxylate cluster_reactants Reactants cluster_product Product 2_pyrrolecarboxylic_acid 2-Pyrrolecarboxylic Acid plus + reaction_arrow H⁺ (cat.) Heat 3_furfuryl_alcohol 3-Furfuryl Alcohol product 3-Furfuryl 2-pyrrolecarboxylate reaction_arrow->product

Caption: Proposed synthesis of 3-Furfuryl 2-pyrrolecarboxylate.

Detailed Synthesis Protocol
  • Materials:

    • 2-Pyrrolecarboxylic acid (1.0 eq)

    • 3-Furfuryl alcohol (1.5 eq)

    • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

    • Toluene (solvent)

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate

    • Organic solvents for purification (e.g., hexane, ethyl acetate)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-pyrrolecarboxylic acid, 3-furfuryl alcohol, and toluene.

    • Add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (disappearance of the starting carboxylic acid), cool the mixture to room temperature.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

Purification: Rationale and Protocol

A reference standard should be of the highest possible purity[1]. Column chromatography is a standard and effective method for purifying the crude product and removing unreacted starting materials and any side products.

  • Technique: Flash column chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The optimal gradient should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a silica gel column in hexane.

    • Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed crude product onto the top of the column.

    • Elute the column with the hexane/ethyl acetate gradient, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified 3-Furfuryl 2-pyrrolecarboxylate as an oil.

Structural Characterization and Identity Confirmation

Unequivocal identification of the synthesized compound is a critical step in the qualification of a reference standard. A combination of spectroscopic techniques should be employed for this purpose.

Characterization_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR MS Mass Spectrometry (HRMS) Start->MS FTIR FTIR Spectroscopy Start->FTIR EA Elemental Analysis Start->EA Confirm Confirm Structure and Elemental Composition NMR->Confirm MS->Confirm FTIR->Confirm EA->Confirm

Caption: Workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a primary reference standard, at least one structural confirmation test like proton NMR is recommended[5].

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and furan rings, as well as the methylene protons connecting the two rings.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environment, including the carbonyl carbon of the ester.

  • 2D NMR (COSY, HSQC): These experiments help in assigning the proton and carbon signals unambiguously by showing correlations between them.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition.

  • Expected Molecular Ion: [M+H]⁺ = 192.0604 (calculated for C₁₀H₁₀NO₃)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable "fingerprinting" technique that identifies the functional groups present in the molecule[6].

  • Expected Key Absorptions:

    • ~3300 cm⁻¹: N-H stretch of the pyrrole ring.

    • ~1700 cm⁻¹: C=O stretch of the ester group.

    • ~1500-1600 cm⁻¹: C=C stretching of the aromatic rings.

    • ~1100-1200 cm⁻¹: C-O stretch of the ester.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the molecular formula C₁₀H₉NO₃.

Table 2: Theoretical Elemental Composition

ElementTheoretical Percentage
Carbon (C)62.82%
Hydrogen (H)4.74%
Nitrogen (N)7.33%

Purity Assessment

The purity of a reference standard must be accurately determined. A combination of chromatographic and other techniques is typically used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of a chemical compound[3]. A stability-indicating HPLC method should be developed and validated.

  • Protocol for HPLC Purity Determination:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% trifluoroacetic acid) is a common starting point for method development[7].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

    • Quantification: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors for known impurities should be determined.

Other Purity Assessment Techniques
  • Gas Chromatography (GC): If the compound is volatile and thermally stable, GC can be used as an orthogonal purity assessment method.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point (if solid) and to assess purity based on melting point depression.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the content of volatile impurities and water.

  • Karl Fischer Titration: This is the standard method for the accurate determination of water content.

Qualification as a Reference Standard

The qualification of a new chemical entity as a reference standard involves a comprehensive evaluation of its identity, purity, and stability according to established guidelines, such as those from the International Council for Harmonisation (ICH)[8].

Reference_Standard_Qualification Start Synthesized & Purified Material Characterization Full Structural Characterization (NMR, MS, IR, EA) Start->Characterization Purity Comprehensive Purity Assessment (HPLC, GC, DSC, TGA, KF) Characterization->Purity Stability Stability Studies (Long-term, Accelerated, Forced Degradation) Purity->Stability Documentation Preparation of Certificate of Analysis Stability->Documentation Qualified Qualified Reference Standard Documentation->Qualified

Caption: Workflow for qualifying a new reference standard.

Stability Studies

Stability testing is essential to establish the re-test period and appropriate storage conditions for the reference standard[9].

  • Long-Term Stability: The material should be stored under recommended conditions (e.g., 2-8°C, protected from light) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) for purity and degradation products[10].

  • Accelerated Stability: The material is stored at elevated temperature and humidity (e.g., 40°C / 75% RH) for a shorter period (e.g., 6 months) to predict the long-term stability[10].

  • Forced Degradation Studies: The compound is subjected to harsh conditions (acid, base, oxidation, heat, light) to identify potential degradation products and to demonstrate the specificity of the analytical methods[11][12]. This is a key component of developing a stability-indicating method.

Table 3: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl, 60°CTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH, 60°CTo assess stability in basic conditions, especially for the ester linkage.
Oxidation 3% H₂O₂, room temp.To evaluate susceptibility to oxidation.
Thermal Degradation 80°C (dry heat)To assess thermal stability.
Photostability ICH Q1B conditionsTo determine sensitivity to light.
Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis must be prepared, which includes:

  • Compound identification (Name, CAS No., structure)

  • Lot number

  • Purity value and the methods used for its determination

  • Content of water and residual solvents

  • Spectroscopic data confirming the identity

  • Recommended storage conditions

  • Re-test date

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reference standard over time.

  • Storage: Based on stability studies, 3-Furfuryl 2-pyrrolecarboxylate, being an oil, should be stored in tightly sealed, amber glass vials at a controlled low temperature (e.g., 2-8°C or -20°C) to minimize degradation[13].

  • Handling: The container should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture. Use clean, dry spatulas and glassware. For quantitative work, an accurate analytical balance should be used.

Conclusion

The establishment of 3-Furfuryl 2-pyrrolecarboxylate as a reference standard is a rigorous process that requires careful synthesis, extensive purification, and comprehensive characterization. By following the protocols and principles outlined in this guide, which are grounded in established scientific practices and regulatory guidelines, a well-characterized and reliable reference standard can be prepared. This, in turn, will ensure the accuracy and validity of analytical data generated in research and development settings.

References

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. [Link]

  • WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid.
  • Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. The Royal Society of Chemistry. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • CAS 119767-00-9 | 3-Furfuryl 2-pyrrolecarboxylate. Phytochemicals online. [Link]

  • 1-Furfurylpyrrole | C9H9NO | CID 15037. PubChem. [Link]

  • CAS No : 119767-00-9 | Chemical Name : 3-Furfuryl 2-pyrrolecarboxylate. Pharmaffiliates. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc.[Link]

  • HPLC trace for proof of purity. Reddit. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • SOP for Handling of Reference Standards. PharmaJia. [Link]

  • SOP for Working/Reference Standard Qualification. Pharma Beginners. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT - Institute of Validation Technology. [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. [Link]

  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. European Medicines Agency. [Link]

  • Reference Standard Management for Pharmaceutical Development. YouTube. [Link]

  • Storage and Handling of Reference Standards. ILSI India. [Link]

  • WHO: Update of Guideline of Reference Standards. ECA Academy. [Link]

  • FTIR spectrum of furfural A typical 1 H-NMR spectrum of furfural can be... ResearchGate. [Link]

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC International. [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc.[Link]

  • Esterification Mechanism: making an ester from a carboxylic acid and an alcohol. YouTube. [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]

  • How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. ICH. [Link]

  • How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]

  • What are the storage conditions for EDQM reference standards? FAQs Home. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]

  • Reference Standards for Potency Assays. BEBPA. [Link]

  • The FTIR spectrum for Pyrrole. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

3-Furfuryl 2-pyrrolecarboxylate synthesis protocol

Application Notes and Protocols A Comprehensive Guide to the Synthesis, Purification, and Characterization of 3-Furfuryl 2-Pyrrolecarboxylate Abstract This document provides a detailed protocol for the synthesis of 3-fur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

A Comprehensive Guide to the Synthesis, Purification, and Characterization of 3-Furfuryl 2-Pyrrolecarboxylate

Abstract

This document provides a detailed protocol for the synthesis of 3-furfuryl 2-pyrrolecarboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is achieved via a classic Fischer-Speier esterification reaction, a reliable and fundamental method in organic synthesis.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, the rationale for specific procedural choices, and a comprehensive guide to purification and characterization. The protocol is designed to be a self-validating system, equipping researchers with the knowledge to not only replicate the synthesis but also to troubleshoot potential issues.

Introduction and Significance

Pyrrole-2-carboxylic acid esters are significant structural motifs found in numerous biologically active compounds and natural products.[3] The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, and its derivatives exhibit a wide range of pharmacological activities. The introduction of a furfuryl group, itself a derivative of biomass, can modulate the biological and physicochemical properties of the parent molecule. 3-Furfuryl 2-pyrrolecarboxylate (CAS No. 119767-00-9) is an alkaloid compound that has been isolated from natural sources such as the roots of Pseudostellaria heterophylla.[4] Its synthesis in the laboratory is crucial for enabling further investigation into its potential therapeutic applications.

The chosen synthetic strategy is the Fischer esterification of pyrrole-2-carboxylic acid with 3-furfuryl alcohol. This acid-catalyzed condensation reaction is a cornerstone of organic chemistry, valued for its directness.[1] The reaction is an equilibrium process; therefore, the protocol is optimized to drive the reaction towards the product by removing water, a key byproduct.

Reaction Scheme:

Pyrrole-2-carboxylic Acid + 3-Furfuryl Alcohol → 3-Furfuryl 2-Pyrrolecarboxylate + Water

Reaction Mechanism: Acid-Catalyzed Esterification

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Fischer esterification proceeds via a series of proton transfer and nucleophilic addition-elimination steps.

  • Protonation of the Carboxylic Acid: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of pyrrole-2-carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 3-furfuryl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or the bisulfate ion) to regenerate the acid catalyst and yield the final ester product, 3-furfuryl 2-pyrrolecarboxylate.

The entire process is reversible, and the removal of water is essential to shift the equilibrium in favor of the product, thereby maximizing the yield.[2]

Fischer_Esterification Fischer Esterification Mechanism RCOOH Pyrrole-2-Carboxylic Acid H_plus + H⁺ RCOOH->H_plus RCOOH_prot Protonated Acid H_plus->RCOOH_prot 1. Protonation R_OH 3-Furfuryl Alcohol RCOOH_prot->R_OH 2. Nucleophilic Attack Tetra_Int Tetrahedral Intermediate R_OH->Tetra_Int H2O_leaving Protonated Intermediate Tetra_Int->H2O_leaving 3. Proton Transfer Ester_prot Protonated Ester H2O_leaving->Ester_prot 4. Elimination Ester 3-Furfuryl 2-Pyrrolecarboxylate Ester_prot->Ester 5. Deprotonation H2O + H₂O Ester_prot->H2O H_plus_regen + H⁺ Ester->H_plus_regen

Caption: The mechanism of Fischer-Speier esterification.

Materials and Equipment
ReagentCAS No.Molecular Wt. ( g/mol )QuantityMoles (mmol)Notes
Pyrrole-2-carboxylic acid634-97-9111.101.00 g9.00Starting material
3-Furfuryl alcohol4412-91-398.101.06 g (0.98 mL)10.8Reactant (1.2 equiv.)
Toluene108-88-392.1450 mL-Solvent, azeotropic agent
Sulfuric Acid (conc.)7664-93-998.08~0.1 mL-Catalyst
Ethyl Acetate141-78-688.11~150 mL-Extraction solvent
Sodium Bicarbonate (sat. aq.)144-55-884.01~100 mL-Neutralization
Brine (sat. aq. NaCl)7647-14-558.44~50 mL-Washing agent
Anhydrous Magnesium Sulfate7487-88-9120.37~5 g-Drying agent
Silica Gel (230-400 mesh)7631-86-9-As needed-Chromatography stationary phase
Hexane/Ethyl Acetate--As needed-Chromatography mobile phase
  • 100 mL round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Thermometer or temperature probe

  • 250 mL separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel on aluminum, with UV indicator)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol: Step-by-Step Methodology

Synthesis_Workflow Synthesis Workflow Setup 1. Reaction Setup (Reactants, Solvent, Catalyst) Reflux 2. Azeotropic Reflux (Heating & Water Removal) Setup->Reflux Heat to reflux Workup 3. Aqueous Work-up (Quench, Wash, Extract) Reflux->Workup Cool to RT Dry 4. Drying & Concentration (MgSO₄, Rotary Evaporation) Workup->Dry Isolate organic layer Purify 5. Purification (Column Chromatography) Dry->Purify Crude product Analyze 6. Characterization (NMR, MS, IR) Purify->Analyze Pure product

Caption: Overall workflow for the synthesis of 3-furfuryl 2-pyrrolecarboxylate.

  • Assembly: Assemble a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is oven-dried to minimize atmospheric moisture.

  • Charging the Flask: To the flask, add pyrrole-2-carboxylic acid (1.00 g, 9.00 mmol), a magnetic stir bar, and toluene (50 mL).

  • Addition of Reagents: Begin stirring the suspension. Add 3-furfuryl alcohol (0.98 mL, 10.8 mmol, 1.2 equivalents).

  • Catalyst Addition: Carefully add 3-4 drops (~0.1 mL) of concentrated sulfuric acid to the mixture using a glass pipette.

    • Expertise & Experience: The use of a slight excess of the alcohol (1.2 eq.) helps to push the equilibrium towards the product side. Sulfuric acid is a highly effective catalyst for this transformation, but only a catalytic amount is needed. Adding too much can lead to side reactions and complicates the work-up.[1]

  • Azeotropic Reflux: Heat the reaction mixture to a steady reflux (approx. 110-115 °C) using a heating mantle. Water will begin to collect in the arm of the Dean-Stark apparatus as an azeotrope with toluene.

  • Monitoring: Continue refluxing for 4-6 hours, or until no more water is observed collecting in the Dean-Stark trap. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate. The product spot should be UV-active and will have a higher Rf value than the starting carboxylic acid.

    • Trustworthiness: Monitoring the reaction by TLC is a critical self-validating step. The disappearance of the starting material (pyrrole-2-carboxylic acid, which typically stays at the baseline) and the appearance of a new, less polar spot confirms the reaction is proceeding as expected.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently at first to allow for the release of CO₂ gas from the neutralization of the acid catalyst, then stopper and shake, venting frequently.

    • Causality: This step neutralizes the sulfuric acid catalyst, stopping the reaction, and also removes the unreacted pyrrole-2-carboxylic acid by converting it to its water-soluble sodium salt.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers in the separatory funnel.

  • Washing: Wash the combined organic layers with saturated sodium chloride solution (brine, 1 x 50 mL).

    • Causality: The brine wash helps to remove any remaining water from the organic phase and breaks up any emulsions that may have formed.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl for 5-10 minutes. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, likely as a brown oil.[4][5]

  • Chromatography Setup: The crude product should be purified by flash column chromatography on silica gel.[6][7] Prepare a column using a slurry of silica gel in hexane.

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-furfuryl 2-pyrrolecarboxylate as a purified oil or low-melting solid.

Characterization and Expected Results

The identity and purity of the final compound should be confirmed using spectroscopic methods.

PropertyExpected Value
Appearance Oil[4][5]
Molecular Formula C₁₀H₉NO₃[8]
Molecular Weight 191.19 g/mol [8]
Yield 60-80% (typical for Fischer esterification)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.42 (m, 1H, furan-H5)

    • δ ~6.90 (m, 1H, pyrrole-H5)

    • δ ~6.85 (m, 1H, pyrrole-H3)

    • δ ~6.40 (m, 1H, furan-H4)

    • δ ~6.30 (m, 1H, furan-H2)

    • δ ~6.25 (m, 1H, pyrrole-H4)

    • δ ~5.20 (s, 2H, -CH₂-)

    • δ ~9.0-9.5 (br s, 1H, pyrrole N-H) (Note: Chemical shifts are estimates based on typical values for similar structures. Actual values may vary. Protons on the pyrrole and furan rings will exhibit characteristic coupling patterns.)[9]

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~161.0 (C=O, ester)

    • δ ~149.0 (furan C-O)

    • δ ~143.0 (furan C-H)

    • δ ~122.5 (pyrrole C-H)

    • δ ~115.0 (pyrrole C-COO)

    • δ ~112.0 (pyrrole C-H)

    • δ ~110.5 (furan C-H)

    • δ ~109.0 (pyrrole C-H)

    • δ ~108.0 (furan C-CH₂)

    • δ ~58.0 (-CH₂-)

  • IR (thin film, cm⁻¹):

    • ~3300-3400 (N-H stretch)

    • ~3100 (aromatic C-H stretch)

    • ~1710-1730 (C=O ester stretch)

    • ~1100-1300 (C-O stretch)

  • Mass Spectrometry (ESI+):

    • m/z = 192.06 [M+H]⁺

    • m/z = 214.04 [M+Na]⁺

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Pyrrole and Pyrrole-2-carboxylic acid: Harmful if swallowed or inhaled. Can cause skin and serious eye irritation.[10][11] Avoid inhalation of dust and contact with skin and eyes.

  • 3-Furfuryl alcohol & Furan Derivatives: Furan compounds should be handled with caution as they can be irritants and may have other toxicological properties.[12][13]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Ethyl Acetate & Hexane: Highly flammable liquids. Keep away from ignition sources.

Dispose of all chemical waste in accordance with institutional and local regulations.

References
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Furfuryl 2-pyrrolecarboxylate. Retrieved from [Link]

  • Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1053–1059.
  • Biopurify. (n.d.). 3-Furfuryl 2-pyrrolecarboxylate. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. Chemistry – A European Journal.
  • Knight, D. W., et al. (n.d.). A New Synthesis of Pyrrole-2-Carboxylic Acids.
  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • de la Cruz-Garcia, C., et al. (2018). Etherification Reactions of Furfuryl Alcohol in the Presence of Orthoesters and Ketals. ACS Sustainable Chemistry & Engineering, 6(4), 4996-5002.
  • Li, Y., et al. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters.
  • Bakulina, O. V., et al. (2025). Efficient synthesis of 3,4-diarylpyrrole-2-carboxylates, the key fragments of natural antimitotic agents.
  • ResearchGate. (n.d.). How can I purify the Furfuryl Glycidyl Ether?. Retrieved from [Link]

  • Elghamry, I. (2002). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
  • MasterOrganicChemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Yakan, H., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 883-892.
  • National Institutes of Health. (n.d.). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence.
  • ResearchGate. (2016). How to purify esterification product?. Retrieved from [Link]

  • Acros Organics. (2014). Furan Safety Data Sheet.

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Application

Application Note: Quantitative Analysis of 3-Furfuryl 2-pyrrolecarboxylate using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

For: Researchers, scientists, and drug development professionals. Abstract This application note presents a detailed and robust protocol for the quantitative analysis of 3-Furfuryl 2-pyrrolecarboxylate using High-Perform...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of 3-Furfuryl 2-pyrrolecarboxylate using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). The method is designed for accuracy, precision, and specificity, making it suitable for a range of applications from purity assessment in synthetic chemistry to quantitative analysis in complex matrices. This document provides a comprehensive guide, including the scientific rationale behind the methodological choices, a step-by-step protocol for method development and validation, and data interpretation guidelines, all in accordance with international standards.

Introduction

3-Furfuryl 2-pyrrolecarboxylate is a heterocyclic compound incorporating both a furan and a pyrrole moiety.[1][2] Such structures are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with these rings.[3] Accurate and reliable quantitative analysis is paramount for the characterization of this compound, whether for reaction monitoring, purity determination of synthesized batches, or for pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is an ideal analytical technique for this purpose. HPLC offers high-resolution separation of the analyte from potential impurities and degradation products, while the DAD provides spectral information across a range of wavelengths, enabling peak purity assessment and the selection of an optimal detection wavelength for maximum sensitivity. This application note details a systematic approach to developing and validating an HPLC-DAD method for 3-Furfuryl 2-pyrrolecarboxylate, ensuring data integrity and compliance with regulatory expectations.

Physicochemical Properties of 3-Furfuryl 2-pyrrolecarboxylate

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Formula C₁₀H₉NO₃[1][2]
Molecular Weight 191.19 g/mol [1]
CAS Number 119767-00-9[1][2]
Appearance Oil[2]
General Solubility Soluble in common organic solvents like alcohol, ether, and acetone.[4] Limited solubility in water.[4]

HPLC-DAD Method Development

The development of a robust HPLC method requires a systematic optimization of chromatographic conditions. The following sections outline the key steps and the rationale behind them.

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and a Diode Array Detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility and wide use for compounds with moderate polarity.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Buffers and Additives: Formic acid or phosphate buffers may be used to control the mobile phase pH and improve peak shape.

  • Reference Standard: 3-Furfuryl 2-pyrrolecarboxylate of known purity.

Preliminary Steps: Solubility and Wavelength Selection

Rationale: Accurate preparation of standards and samples, along with optimal detector settings, are critical for method performance.

Protocol for Solubility Determination:

  • Prepare a series of vials containing a small, accurately weighed amount of 3-Furfuryl 2-pyrrolecarboxylate reference standard.

  • To each vial, add a known volume of a different solvent (e.g., methanol, acetonitrile, 50:50 methanol:water, 50:50 acetonitrile:water).

  • Vortex each vial for 1 minute and visually inspect for complete dissolution.

  • If the compound dissolves, incrementally add more of the compound until saturation is reached.

  • The solvent that dissolves a sufficient concentration of the analyte for the intended analytical range with the least difficulty should be selected as the diluent for stock and working standard solutions.

Protocol for Determining Maximum Absorbance (λmax):

  • Prepare a solution of 3-Furfuryl 2-pyrrolecarboxylate in the chosen diluent at a concentration that gives a significant but not saturating absorbance (e.g., 10-20 µg/mL).

  • Using the DAD, perform a spectral scan of the solution over a wavelength range of 200-400 nm.

  • The wavelength at which the maximum absorbance is observed is the λmax and should be used for quantitative analysis to ensure the highest sensitivity. Based on the UV spectra of related compounds like pyrrole-2-carboxylic acid and furan-2-carboxylic acid, the λmax is expected to be in the UV region, likely between 220 nm and 280 nm.[5][6]

Chromatographic Conditions Development

Rationale: The goal is to achieve a sharp, symmetrical peak for 3-Furfuryl 2-pyrrolecarboxylate, well-resolved from any impurities or solvent front, within a reasonable run time.

Initial Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined λmax

Optimization Strategy:

  • Mobile Phase Composition: Adjust the initial and final percentages of the organic solvent (acetonitrile or methanol) to control the retention time of the analyte.

  • Gradient Slope: A steeper gradient will result in a shorter run time but may compromise resolution. A shallower gradient can improve the separation of closely eluting peaks.

  • Flow Rate: A lower flow rate can improve resolution but will increase the run time.

  • Column Temperature: Increasing the column temperature can decrease viscosity, leading to sharper peaks and shorter retention times. It can also alter selectivity.

  • pH of Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly impact retention and peak shape. The use of a buffer can ensure consistent results.

Method Validation Protocol

The developed HPLC-DAD method must be validated to ensure its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R1) or Q2(R2).[1][2]

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a solution of the 3-Furfuryl 2-pyrrolecarboxylate reference standard.

  • If available, inject solutions containing known impurities or forced degradation samples.

  • Use the DAD to perform peak purity analysis of the analyte peak in the presence of other components. The peak should be spectrally homogeneous.

Linearity

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard in the chosen diluent.

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo matrix or by preparing solutions of known concentration.

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the optimized method parameters, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of the changes on the retention time, peak area, and peak shape.

Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the variations.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy interpretation and comparison.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
RSD of Peak Area (n=6)≤ 2.0%
RSD of Retention Time (n=6)≤ 1.0%

Table 2: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Specificity No interference at the analyte retention time. Peak purity index > 0.999.Pass
Linearity (r²) e.g., 0.9995≥ 0.999
Accuracy (% Recovery) e.g., 99.5% - 101.2%98.0% - 102.0%
Precision (RSD)
- Repeatabilitye.g., 0.8%≤ 2.0%
- Intermediate Precisione.g., 1.2%≤ 2.0%
LOD e.g., 0.05 µg/mLReport Value
LOQ e.g., 0.15 µg/mLReport Value
Robustness No significant impact on results.Pass

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for method development and validation, and the logical relationship between the validation parameters.

G cluster_0 Method Development cluster_1 Method Validation Analyte Characterization Analyte Characterization Solubility & λmax Determination Solubility & λmax Determination Analyte Characterization->Solubility & λmax Determination Chromatographic Optimization Chromatographic Optimization Solubility & λmax Determination->Chromatographic Optimization Final Method Final Method Chromatographic Optimization->Final Method Specificity Specificity Final Method->Specificity Linearity Linearity Final Method->Linearity Precision Precision Final Method->Precision Robustness Robustness Final Method->Robustness Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ

Caption: HPLC-DAD Method Development and Validation Workflow.

G Analyte Analyte Method Method Analyte->Method is analyzed by Data Data Method->Data generates Result Result Data->Result is interpreted to give Result->Analyte quantifies

Sources

Method

Application Notes & Protocols: Unlocking the Antibacterial Potential of Pyrrole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] From the antibiotic pyrrolnitrin to the cholesterol-lowering drug atorvastatin, the versatility of the pyrrole nucleus is well-established.[2][3] In an era defined by the escalating crisis of antimicrobial resistance, the exploration of novel chemical entities with potent antibacterial activity is a paramount objective in global health.[4] Pyrrole derivatives have emerged as a particularly promising class of compounds, exhibiting diverse mechanisms of action and significant potential for further optimization.[5][6][7]

This guide provides an in-depth exploration of the antibacterial potential of pyrrole-containing compounds. It is designed to move beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental design and providing robust, self-validating protocols for screening and characterization.

Mechanistic Insights into Pyrrole-Based Antibacterials

The antibacterial efficacy of pyrrole derivatives is not monolithic; it stems from the ability of different substituted scaffolds to interact with a variety of essential bacterial targets. Understanding these mechanisms is critical for both interpreting screening data and guiding rational drug design.

Inhibition of DNA Synthesis: The Pyrrolamide Class

A prominent class of synthetic pyrrole derivatives, the pyrrolamides, function by targeting the bacterial type II topoisomerases: DNA gyrase (GyrB) and topoisomerase IV (ParE).[1] These enzymes are essential for managing DNA topology during replication, transcription, and repair. Their inhibition leads to the disruption of DNA synthesis and, ultimately, rapid cell death.[1]

  • Causality of Action: By binding to the ATP-binding site of these enzymes, pyrrolamides prevent the conformational changes necessary for their function. This dual-targeting mechanism can be advantageous, potentially slowing the development of resistance. The specific substitutions on the pyrrole ring and associated moieties are crucial for optimizing enzyme affinity and cell penetration.[1] For instance, dihalogenation of the pyrrole heterocycle has been shown to enhance antibacterial activity.[1]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA creates DNA_Gyrase DNA Gyrase (GyrB) Supercoiled_DNA->DNA_Gyrase substrate for Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA relaxes Cell_Death Cell Death Relaxed_DNA->DNA_Replication enables Pyrrolamide Pyrrolamide Compound Pyrrolamide->DNA_Gyrase Inhibits

Caption: Mechanism of action for pyrrolamide antibiotics targeting DNA gyrase.

Disruption of Bacterial Biofilms

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, notorious for their high tolerance to conventional antibiotics. Several pyrrole-containing compounds have demonstrated potent activity in inhibiting biofilm formation or eradicating established biofilms.[8]

  • Causality of Action: The anti-biofilm mechanism can be multifaceted. Some compounds interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm development.[9] Others may disrupt quorum sensing, the cell-to-cell communication system bacteria use to coordinate collective behaviors, including biofilm maturation. For example, certain brominated pyrroles have been shown to inhibit the Staphylococcus aureus sortase A (SrtA) enzyme, which is crucial for anchoring surface proteins involved in adhesion and biofilm integrity.[8]

Other Mechanisms

The structural diversity of pyrrole derivatives allows them to engage with various other targets:

  • Membrane Integrity: Some halogenated natural products, like pyoluteorin, are thought to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and loss of viability.[3][4]

  • Metabolic Pathways: Fused pyrrole systems, such as pyrrolopyrimidines, can act as purine analogs, interfering with essential cellular processes like tRNA aminoacylation.[7]

Application Note: A Strategic Workflow for Antibacterial Evaluation

A systematic and tiered approach is essential for efficiently evaluating a library of novel pyrrole-containing compounds. The workflow should progress from broad primary screening to more detailed mechanistic and safety assessments. This ensures that resources are focused on the most promising candidates.

Screening_Workflow Start Compound Library (Pyrrole Derivatives) MIC_Screen Primary Screening: MIC Determination (Protocol 1) Start->MIC_Screen MBC_Assay Secondary Screening: MBC Determination (Protocol 2) MIC_Screen->MBC_Assay Spectrum Spectrum of Activity (Gram+/Gram- Panel) MIC_Screen->Spectrum Hit_Selection Hit Prioritization MBC_Assay->Hit_Selection Spectrum->Hit_Selection Biofilm_Assay Functional Assays: Anti-Biofilm Activity (Protocol 3) Hit_Selection->Biofilm_Assay MoA_Study Mechanism of Action (MoA) Studies (Protocol 4) Hit_Selection->MoA_Study Toxicity_Assay Pre-clinical Assessment: In Vitro Cytotoxicity (e.g., MTT Assay) Hit_Selection->Toxicity_Assay Lead_Candidate Lead Candidate Biofilm_Assay->Lead_Candidate MoA_Study->Lead_Candidate Toxicity_Assay->Lead_Candidate

Caption: A tiered workflow for screening and characterizing pyrrole compounds.

Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls. Explanations are provided to clarify the rationale behind key steps.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol establishes the lowest concentration of a compound that visibly inhibits microbial growth. It is the gold standard for quantitative antibacterial susceptibility testing.[10]

Rationale: The broth microdilution method is highly reproducible and allows for the simultaneous testing of multiple compounds and concentrations in a high-throughput format.[11] Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium as it is low in inhibitors of common antibiotics (e.g., sulfonamides) and supports the growth of most non-fastidious pathogens.

Materials:

  • 96-well sterile, clear, flat-bottom microtiter plates

  • Test pyrrole compounds, stock solutions in DMSO

  • Cation-Adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility. c. Dilute this adjusted suspension 1:150 in MHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in the assay wells.

  • Plate Preparation: a. Add 100 µL of sterile MHB to wells in columns 2 through 12 of the 96-well plate. b. Prepare a 2X working solution of the test compound in MHB. Add 200 µL of this solution to column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard the final 100 µL from column 10. d. Controls are essential for validation:

    • Column 11 (Growth Control): Add 100 µL of MHB. This well will receive bacteria but no compound, ensuring the bacteria are viable.
    • Column 12 (Sterility Control): Add 200 µL of MHB only. This well receives no bacteria or compound, ensuring the medium is not contaminated.
  • Inoculation: a. Add 100 µL of the final diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. This dilutes the compound concentration by half, achieving the final 1X concentration and the target inoculum of ~5 x 10⁵ CFU/mL. b. Do NOT add bacteria to column 12.

  • Incubation: a. Seal the plate (e.g., with a breathable film or lid) to prevent evaporation. b. Incubate at 35 ± 2°C for 18-24 hours in ambient air.[12]

  • Result Interpretation: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10][13] Growth is observed as turbidity or a pellet at the bottom of the well. b. The growth control (column 11) must be turbid, and the sterility control (column 12) must be clear for the assay to be valid.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by determining the lowest compound concentration that kills ≥99.9% of the initial inoculum.[13]

Rationale: For treating serious infections, particularly in immunocompromised patients, a bactericidal agent is often preferred. The MBC provides this critical information and is a direct extension of the MIC assay.

Procedure:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Spot 10-20 µL from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plate at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in no colony growth (or a ≥99.9% reduction compared to the initial inoculum count) on the subculture plate.

Protocol 3: Anti-Biofilm Activity Assessment (Crystal Violet Assay)

This protocol quantifies the ability of a compound to inhibit the formation of biofilm biomass.

Rationale: Crystal violet is a basic dye that stains the negatively charged components of the biofilm extracellular matrix and bacterial cells. The amount of retained dye is proportional to the total biofilm biomass, providing a reliable and straightforward method for quantification.

Materials:

  • 96-well sterile, clear, flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (glucose promotes biofilm formation for many species)

  • Test compounds and controls

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate as described in the MIC protocol (Step 2), but use TSB with glucose as the medium. Use sub-MIC concentrations to avoid confounding effects from planktonic growth inhibition.

  • Add 100 µL of a standardized bacterial inoculum (~1 x 10⁶ CFU/mL in TSB-glucose) to the wells.

  • Incubate the plate without shaking for 24-48 hours at 37°C.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells. This step is critical to ensure only the biofilm is measured.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes. Remove the methanol.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the stain solution and wash the plate again three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

  • Quantification: Measure the absorbance at 595 nm (A₅₉₅) using a microplate reader.

  • Calculation: The percentage of biofilm inhibition is calculated as: [1 - (A₅₉₅ of treated well / A₅₉₅ of growth control well)] x 100.

Protocol 4: Preliminary MoA Study - Membrane Integrity Assay

This protocol provides a rapid assessment of whether a compound disrupts the bacterial cytoplasmic membrane.

Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If a compound compromises the cell membrane, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence, providing a clear signal of membrane damage.[14]

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Propidium Iodide (PI) stock solution

  • Test compound at 4x MIC

  • Positive control (e.g., Polymyxin B for Gram-negatives, Daptomycin for Gram-positives)

  • Negative control (e.g., Ciprofloxacin, which does not target the membrane)

  • Fluorimeter or fluorescence microplate reader (Excitation ~535 nm, Emission ~617 nm)

Procedure:

  • Wash and resuspend a mid-log phase bacterial culture in PBS to an OD₆₀₀ of ~0.5.

  • Add PI to the bacterial suspension to a final concentration of 5-10 µM.

  • Aliquot the bacteria/PI suspension into a 96-well black, clear-bottom plate.

  • Measure the baseline fluorescence.

  • Add the test compound, positive control, negative control, and a vehicle control (DMSO) to respective wells.

  • Immediately begin monitoring fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Result Interpretation: A rapid and significant increase in fluorescence in the wells treated with the test compound, similar to the positive control, strongly suggests that the compound's mechanism of action involves disruption of the bacterial cell membrane. The negative control should show no significant increase in fluorescence.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the activity of different compounds.

Table 1: Sample Antibacterial Activity Data for Pyrrole Derivatives

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusMBC/MIC Ratio
PYR-001-H64>1281282
PYR-0023,4-dichloro43282
PYR-0034-hydroxyphenyl16>128>128>8
CiprofloxacinN/A (Control)0.50.01512

Interpretation:

  • Structure-Activity Relationship (SAR): PYR-002 shows significantly improved activity over the parent compound PYR-001, especially against S. aureus, indicating that di-chlorination is a favorable modification.[1]

  • Spectrum of Activity: The compounds show greater potency against the Gram-positive S. aureus than the Gram-negative E. coli, a common observation that may be due to the protective outer membrane of Gram-negative bacteria.[4]

  • Bactericidal vs. Bacteriostatic: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. PYR-001, PYR-002, and Ciprofloxacin appear bactericidal, while PYR-003 is bacteriostatic under these conditions.

References

  • Idhayadhulla, A., Kumar, R. S., & Nasser, A. J. A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-223. (URL not available in search results)
  • Rusu, A., Oancea, O.-L., Tanase, C., & Uncu, L. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 12873. [Link]

  • Mohamed, M. S., Fathallah, S. S., Aly, O. M., & Abbas, S. E. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2183–2198. [Link]

  • Özdemir, D., Tatar, E., Küçükoğlu, K., & Kandemirli, F. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products, 15(6), 522-533. [Link]

  • Rusu, A., Oancea, O.-L., Tanase, C., & Uncu, L. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Letters in Organic Chemistry, 1(1), 69-74. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Idhayadhulla, A., Kumar, R. S., & Nasser, A. J. A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc.org. [Link]

  • El-Sayed, A.-B. A., El-Sohaimy, S. A., & El-Sayed, H. S. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(10), e31032. [Link]

  • Wenzel, M., Rautenbach, M., Vosloo, J. A., & Siersma, T. K. (2020). A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides. Frontiers in Cellular and Infection Microbiology, 10, 253. [Link]

  • Wang, S., et al. (2019). Pyrrole-2-carboxylic acid inhibits biofilm formation and suppresses the virulence of Listeria monocytogenes. ResearchGate. [Link]

  • Gano, M., Wójcicki, M., & Janus, E. (2025). (a) Cytotoxicity assay of synthesized pyrrole-based ILs with Br. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo[2,3-b]Pyrrole Derivatives. Molecules, 27(6), 1989. [Link]

  • Parrino, B., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. Molecules, 26(11), 3349. [Link]

  • Sánchez-Ortiz, B. L., et al. (2024). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. International Journal of Molecular Sciences, 25(5), 2697. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(7), 1545. [Link]

  • Mah, Y. J., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 138, 1146-1157. [Link]

  • Banwell, M. G., et al. (2018). Inhibitory Effect on Biofilm Formation of Pathogenic Bacteria Induced by Rubrolide Lactam Analogues. ACS Omega, 3(12), 18029–18040. [Link]

  • Bertella, A. (2016). What is the best method to study the mode of action of an antibacterial molecule????? ResearchGate. [Link]

  • Johnson, J. W., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e03230-21. [Link]

  • Rusu, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

Sources

Application

Application Notes & Protocols: Evaluating the Antifungal Activity of Furan and Pyrrole Derivatives

Introduction The alarming rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, has created an urgent need for novel antifungal agents.[1][2] Furan and pyrrole derivatives represent tw...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The alarming rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, has created an urgent need for novel antifungal agents.[1][2] Furan and pyrrole derivatives represent two classes of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent antifungal effects.[1][3][4][5] Pyrrole-based natural products like pyrrolnitrin and fludioxonil are well-established antifungals, and various synthetic derivatives have been shown to interfere with essential cellular processes, including protein kinase signaling and DNA synthesis.[3][6][7] Similarly, furan-containing molecules have been developed into therapeutic agents and investigated for their ability to inhibit critical fungal enzymes, such as succinate dehydrogenase (SDH).[4][8]

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the antifungal potential of novel furan and pyrrole derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical approach to screening and characterization. The protocols herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Section 1: The Antifungal Screening Cascade

A systematic approach is essential for efficiently identifying and characterizing promising antifungal candidates. The screening cascade begins with broad primary in vitro assays to determine basic activity and progresses to more complex models that assess activity against drug-resistant fungal forms (biofilms) and, finally, to preclinical evaluation of efficacy and toxicity.

Screening_Cascade cluster_0 In Vitro Characterization cluster_1 Preclinical Evaluation A Primary Screening: MIC Determination B Secondary Screening: Biofilm Inhibition & Eradication A->B Active Compounds C Selectivity Assessment: Mammalian Cell Cytotoxicity B->C Potent Anti-Biofilm Compounds D In Vivo Efficacy: Murine Candidiasis Model C->D Selective Compounds E Lead Optimization D->E Effective Compounds Start Compound Library Start->A

Caption: A logical workflow for antifungal drug discovery.

Section 2: In Vitro Antifungal Susceptibility Testing

The foundational step in assessing an antifungal compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[9] The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this purpose, ensuring inter-laboratory reproducibility.[10][11]

Protocol 2.1: Broth Microdilution for MIC Determination

This protocol is adapted from CLSI guidelines for antifungal susceptibility testing of yeasts.

Causality Behind the Method: This assay establishes the potency of a compound by challenging a standardized inoculum of fungi with a serial dilution of the compound. The use of RPMI-1640 medium is critical as it is a chemically defined, buffered medium that provides consistent growth conditions. The endpoint is determined visually or spectrophotometrically, providing a quantitative measure of antifungal activity.

MIC_Workflow A Prepare 2X Compound Dilutions in 96-well plate (100 µL/well) C Add 100 µL of Inoculum to each well A->C B Prepare 2X Fungal Inoculum in RPMI-1640 Medium B->C D Incubate at 35°C for 24-48 hours C->D E Read Results: Visually or at OD600 D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve furan or pyrrole derivatives in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in RPMI-1640 medium (buffered with MOPS) to achieve 2X the final desired concentrations. The volume in each well should be 100 µL.

    • Include a drug-free well (growth control) and a medium-only well (sterility control). The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24 hours.

    • Harvest fresh cells and suspend them in sterile saline.

    • Adjust the cell suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final working inoculum of 1-5 x 10^3 CFU/mL (this will be the 2X concentration, as it will be diluted 1:1 in the plate).[10]

  • Inoculation and Incubation:

    • Add 100 µL of the 2X fungal inoculum to each well of the microtiter plate containing the 2X compound dilutions. This brings the final volume to 200 µL and dilutes both the compound and the inoculum to their final 1X concentrations.

    • Seal the plate and incubate at 35°C for 24 to 48 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

    • This can be assessed visually or by reading the optical density at 600 nm (OD600) with a microplate reader.

Data Presentation

Summarize the results in a table for clear comparison of multiple compounds against various fungal species.

Compound IDFuran/Pyrrole CoreTarget SpeciesMIC (µg/mL)
F-012-AcetylfuranC. albicans16
F-025-NitrofurfuralC. albicans4
P-011-MethylpyrroleA. fumigatus32
P-022-FormylpyrroleA. fumigatus8
ControlFluconazoleC. albicans1
ControlAmphotericin BA. fumigatus0.5

Section 3: Evaluating Activity Against Fungal Biofilms

Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix, which confers high-level resistance to conventional antifungal drugs.[12] Assays that measure a compound's ability to prevent biofilm formation or eradicate established biofilms are critical for identifying candidates with clinical potential.[13][14]

Protocol 3.1: Biofilm Inhibition and Eradication Assay

Causality Behind the Method: This protocol differentiates between two distinct activities: preventing the initial attachment and growth of a biofilm (inhibition) and killing cells within a mature, pre-formed biofilm (eradication).[14] A high concentration of fungal cells is used to promote rapid biofilm formation in a 96-well plate. Quantification is achieved by staining the total biofilm biomass with crystal violet, a dye that binds to cells and matrix components. The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) are key metrics derived from this assay.[14]

Biofilm_Workflow cluster_Inhibition Biofilm Inhibition (MBIC) cluster_Eradication Biofilm Eradication (MBEC) A Add Cells + Compound Simultaneously B Incubate 24h A->B F Wash, Fix, and Stain with Crystal Violet B->F C Incubate Cells for 24h to form Biofilm D Add Compound to Pre-formed Biofilm C->D E Incubate another 24h D->E E->F G Solubilize Dye & Read Absorbance F->G

Sources

Method

Application Notes & Protocols for In Vivo Studies Using 3-Furfuryl 2-pyrrolecarboxylate

A Guide for Preclinical Evaluation of a Novel Heterocyclic Compound Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity The compound 3-Furfuryl 2-pyrrolecarboxylate stands as a novel chemical entity w...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Evaluation of a Novel Heterocyclic Compound

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

The compound 3-Furfuryl 2-pyrrolecarboxylate stands as a novel chemical entity with, to date, no published in vivo studies. Its structure, however, featuring both a furan and a pyrrole moiety, places it in a class of heterocyclic compounds known for a wide array of biological activities. Furan derivatives have been reported to possess anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] Similarly, the pyrrole ring is a core component of numerous biologically active compounds, including those with anti-inflammatory and anticancer effects.[4][5]

Given this structural precedent, a logical and scientifically sound starting point for the in vivo investigation of 3-Furfuryl 2-pyrrolecarboxylate is to hypothesize its potential as an anti-inflammatory agent . These application notes, therefore, are designed to provide a comprehensive roadmap for the preclinical in vivo evaluation of this hypothesized activity. The protocols outlined herein are adapted from established methodologies and are intended to guide researchers in generating the initial data necessary to understand the compound's safety, pharmacokinetic profile, and efficacy.

This document is structured to follow a logical progression, from initial compound formulation and safety assessment to a well-established model of acute inflammation. Each step is designed to build upon the last, ensuring a robust and data-driven investigation.

Section 1: Compound Handling and Formulation

Rationale: The physical properties of 3-Furfuryl 2-pyrrolecarboxylate, described as an oily substance, necessitate careful consideration of its formulation for in vivo administration. The goal is to create a stable and homogenous vehicle that allows for accurate and reproducible dosing.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.186 g/mol
Appearance Oily Liquid
Solubility Presumed to be poorly water-solubleInferred from oily nature
Protocol 1.1: Formulation Development for Oral Administration
  • Solubility Screen:

    • Assess the solubility of 3-Furfuryl 2-pyrrolecarboxylate in a panel of pharmaceutically acceptable vehicles. These should include:

      • Water

      • Saline (0.9% NaCl)

      • Phosphate-buffered saline (PBS)

      • Corn oil

      • Sesame oil

      • Polyethylene glycol 400 (PEG400)

      • Dimethyl sulfoxide (DMSO)

      • Carboxymethylcellulose (CMC) solutions (e.g., 0.5% w/v in water)

      • Tween 80 or other surfactants

    • Add a small, known amount of the compound to a known volume of each vehicle and determine solubility through visual inspection and analytical methods (e.g., HPLC).

  • Vehicle Selection and Preparation:

    • Based on the solubility screen, select a vehicle that provides a stable and homogenous solution or suspension. For an oily compound, a common choice is a suspension in an aqueous vehicle with a surfactant or a solution in an oil-based vehicle.

    • Example Vehicle (Aqueous Suspension): 0.5% (w/v) CMC with 0.1% (v/v) Tween 80 in sterile water.

    • Preparation:

      • Slowly add the CMC to the sterile water while stirring vigorously to prevent clumping.

      • Continue stirring until the CMC is fully dissolved.

      • Add the Tween 80 and mix thoroughly.

      • Weigh the required amount of 3-Furfuryl 2-pyrrolecarboxylate and add it to the vehicle.

      • Homogenize the mixture using a sonicator or a high-speed homogenizer until a fine, uniform suspension is achieved.

      • Prepare fresh on the day of dosing.

Section 2: Acute Toxicity and Dose-Range Finding

Rationale: Before efficacy studies can be conducted, it is crucial to determine the safety profile of the compound and identify a range of doses that are well-tolerated by the animals. The OECD guidelines for acute oral toxicity provide a framework for this, minimizing the number of animals required.[6]

Protocol 2.1: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
  • Animal Model:

    • Species: Female Sprague-Dawley rats or Swiss albino mice.

    • Age: 8-12 weeks.

    • Housing: Individually housed in a controlled environment (22 ± 3°C, 12-hour light/dark cycle) with ad libitum access to food and water.[7]

  • Procedure:

    • Fast the animals overnight prior to dosing.

    • Administer a single oral dose of the formulated compound via gavage.

    • Start with a dose of 300 mg/kg.

    • Use a group of 3 animals for the initial dose.

    • Observation:

      • Observe the animals continuously for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[6]

      • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

      • Record mortality and the time of death.

      • Measure body weight just before dosing and at least weekly thereafter.

    • Dose Adjustment:

      • If no mortality is observed at 300 mg/kg, proceed to a higher dose (e.g., 2000 mg/kg) in a new group of 3 animals.

      • If mortality is observed, the next dose should be lower.

      • A limit test at 2000 mg/kg can be performed. If no mortality is observed, the LD50 is considered to be above 2000 mg/kg.[6]

  • Data Analysis:

    • The results will allow for the classification of the compound's toxicity and the selection of 3-4 well-tolerated doses for subsequent efficacy studies.

Section 3: Pharmacokinetic Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-Furfuryl 2-pyrrolecarboxylate is essential for interpreting efficacy data and designing rational dosing schedules. A preliminary pharmacokinetic (PK) study will provide key parameters such as Cmax, Tmax, AUC, and half-life.[8][9]

Protocol 3.1: Single-Dose Pharmacokinetic Study in Mice
  • Animal Model:

    • Species: Male C57BL/6 mice.

    • Age: 8-12 weeks.

    • Housing: As described in Protocol 2.1.

  • Experimental Design:

    • Two groups of animals (n=3-4 per time point):

      • Group 1 (Intravenous, IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route provides 100% bioavailability and serves as a reference.

      • Group 2 (Oral, PO): Administer a single oral gavage dose (e.g., 10-20 mg/kg, selected from the non-toxic dose range determined in Protocol 2.1).

    • Blood Sampling:

      • Collect serial blood samples (e.g., 20-30 µL) from the saphenous or submandibular vein at multiple time points.

      • IV group time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO group time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

      • Process the blood by centrifugation to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of 3-Furfuryl 2-pyrrolecarboxylate in plasma.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Pharmacokinetic Parameters to be Determined:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
t₁/₂ Elimination half-life
AUC Area under the plasma concentration-time curve
Cl Clearance
Vd Volume of distribution
F% Oral bioavailability (calculated from IV and PO data)

Section 4: In Vivo Efficacy Evaluation in a Model of Acute Inflammation

Rationale: Based on the hypothesized anti-inflammatory activity, a well-established and reproducible model of acute inflammation is the carrageenan-induced paw edema model in rats or mice.[10] This model allows for the assessment of a compound's ability to inhibit the inflammatory response.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
  • Animal Model:

    • Species: Male Wistar or Sprague-Dawley rats.

    • Weight: 150-200g.

    • Housing: As described in Protocol 2.1.

  • Experimental Groups (n=6-8 per group):

    • Group 1: Vehicle Control: Receives the formulation vehicle only.

    • Group 2: Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Groups 3, 4, 5: Test Compound: Receive 3-Furfuryl 2-pyrrolecarboxylate at three different doses (e.g., low, medium, high, selected based on toxicity and PK data), administered orally.

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally 60 minutes before the carrageenan injection.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's post-hoc test).

Visualizations

Experimental Workflow for In Vivo Evaluation

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Testing Formulation Formulation Development (Protocol 1.1) Toxicity Acute Toxicity & Dose Finding (Protocol 2.1) Formulation->Toxicity Select Vehicle Efficacy Anti-inflammatory Efficacy Model (Protocol 4.1) Formulation->Efficacy PK Pharmacokinetic Profiling (Protocol 3.1) Toxicity->PK Select Doses PK->Efficacy Inform Dosing Regimen G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Inflammatory Cascade Stimulus Cellular Damage PLA2 Phospholipase A₂ Stimulus->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins Inflammation Edema Pain Vasodilation Prostaglandins->Inflammation TestCompound 3-Furfuryl 2-pyrrolecarboxylate (Hypothesized Target) TestCompound->COX2 Inhibition?

Caption: Hypothesized mechanism of action for 3-Furfuryl 2-pyrrolecarboxylate as a COX-2 inhibitor.

References

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Application

Application Notes and Protocols for the Formulation of 3-Furfuryl 2-pyrrolecarboxylate in Biological Research

Introduction: Navigating the Formulation Challenges of a Lipophilic Pyrrole Ester 3-Furfuryl 2-pyrrolecarboxylate is an alkaloid compound characterized by its pyrrole and furan rings, presenting a lipophilic profile that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation Challenges of a Lipophilic Pyrrole Ester

3-Furfuryl 2-pyrrolecarboxylate is an alkaloid compound characterized by its pyrrole and furan rings, presenting a lipophilic profile that anticipates challenges in aqueous solubility.[1] This inherent hydrophobicity is a common hurdle in preclinical research, as efficient delivery of the compound to its biological target in a consistent and reproducible manner is paramount for obtaining meaningful data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rationally formulate 3-Furfuryl 2-pyrrolecarboxylate for both in vitro and in vivo biological investigations.

The following sections will detail the essential physicochemical properties of 3-Furfuryl 2-pyrrolecarboxylate, outline strategies to enhance its aqueous solubility, and provide step-by-step protocols for the preparation and characterization of suitable formulations. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methods for their specific experimental needs.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of 3-Furfuryl 2-pyrrolecarboxylate is the cornerstone of a successful formulation strategy. Key parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.19 g/mol [1]
Physical State Oil[1]
Known Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Aqueous Solubility Poor (anticipated)[1]

The ester linkage in 3-Furfuryl 2-pyrrolecarboxylate raises a critical consideration: its susceptibility to hydrolysis. Studies on similar pyrrole esters have demonstrated that these compounds can be unstable, particularly at acidic (pH < 4) and alkaline (pH > 8) conditions.[2] Therefore, maintaining a neutral pH environment in aqueous formulations is crucial to ensure the chemical integrity of the compound during preparation, storage, and experimentation.

Formulation Strategies for Enhanced Aqueous Solubility

Given the anticipated poor aqueous solubility of 3-Furfuryl 2-pyrrolecarboxylate, several formulation strategies can be employed. The choice of strategy will depend on the intended application (in vitro vs. in vivo), the required concentration, and the acceptable excipient profile for the biological system under investigation.

Co-solvent Systems for In Vitro Studies

For many cell-based assays, the use of a co-solvent system is a straightforward and effective approach. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic compounds.

Causality: DMSO disrupts the hydrogen bonding network of water, creating a more favorable environment for the dissolution of hydrophobic molecules. However, it is crucial to be mindful of the potential for DMSO to induce cellular toxicity or affect cell differentiation at higher concentrations. Therefore, the final concentration of DMSO in the cell culture medium should be carefully controlled and ideally kept below 0.5% (v/v).

Lipid-Based Formulations for In Vitro and In Vivo Studies

Lipid-based formulations, such as nanoemulsions, are versatile systems that can significantly enhance the aqueous dispersibility and bioavailability of hydrophobic compounds.[3][4] These formulations encapsulate the lipophilic drug within lipid droplets, which can then be stabilized in an aqueous phase by surfactants.

Causality: The lipid core of the nanoemulsion provides a favorable environment for the hydrophobic 3-Furfuryl 2-pyrrolecarboxylate, while the surfactant-coated surface allows for dispersion in aqueous media. For in vivo applications, lipid-based systems can also improve oral absorption by mimicking the natural pathway of dietary lipid uptake.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation and characterization of formulations of 3-Furfuryl 2-pyrrolecarboxylate.

Protocol 1: Preparation of a DMSO Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of 3-Furfuryl 2-pyrrolecarboxylate in DMSO.

Materials:

  • 3-Furfuryl 2-pyrrolecarboxylate

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Accurately weigh a precise amount of 3-Furfuryl 2-pyrrolecarboxylate oil.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly until the oil is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect from light.

Self-Validation: Before use in an assay, visually inspect the thawed stock solution for any signs of precipitation. If precipitation is observed, gently warm the solution and vortex to redissolve the compound. Always prepare a vehicle control (DMSO alone) for all experiments to account for any effects of the solvent on the biological system.

G cluster_prep Nanoemulsion Preparation Dissolve Compound in Oil Dissolve Compound in Oil Add Surfactant Add Surfactant Dissolve Compound in Oil->Add Surfactant Prepare Aqueous Phase Prepare Aqueous Phase Add Surfactant->Prepare Aqueous Phase Form Pre-emulsion Form Pre-emulsion Prepare Aqueous Phase->Form Pre-emulsion Slowly add oil phase while stirring High-Pressure Homogenization High-Pressure Homogenization Form Pre-emulsion->High-Pressure Homogenization Sterile Filtration (0.22 µm) Sterile Filtration (0.22 µm) High-Pressure Homogenization->Sterile Filtration (0.22 µm) Store at 4°C Store at 4°C Sterile Filtration (0.22 µm)->Store at 4°C

Nanoemulsion Formulation Workflow

Characterization and Quality Control of Formulations

Thorough characterization of the prepared formulations is essential to ensure reproducibility and to understand their behavior in biological systems.

Protocol 3: Stability-Indicating RP-HPLC Method for Quantification

This protocol provides a starting point for developing a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to determine the concentration and stability of 3-Furfuryl 2-pyrrolecarboxylate in formulations.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. The specific gradient profile will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis spectral scan of the compound (likely in the range of 250-300 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a standard curve of 3-Furfuryl 2-pyrrolecarboxylate in the mobile phase.

  • Dilute a sample of the formulation in the mobile phase to a concentration within the range of the standard curve.

  • Inject the prepared sample and standards onto the HPLC system.

  • Quantify the concentration of the compound by comparing the peak area to the standard curve.

  • For stability studies, analyze samples at various time points and under different storage conditions (e.g., 4°C, 25°C, 40°C). Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.

Self-Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity. Forced degradation studies (acidic, basic, oxidative, and photolytic stress) should be performed to ensure the method is stability-indicating.

Protocol 4: Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)

This protocol describes the use of Dynamic Light Scattering (DLS) to measure the particle size distribution and zeta potential of nanoemulsion formulations.

Instrumentation:

  • A DLS instrument capable of measuring particle size and zeta potential.

Procedure:

  • Sample Preparation: Dilute the nanoemulsion in an appropriate dispersant (e.g., WFI or a filtered buffer) to a suitable concentration for DLS analysis, as recommended by the instrument manufacturer.

  • Particle Size Measurement: a. Equilibrate the sample to the desired temperature (e.g., 25°C). b. Perform at least three replicate measurements to ensure reproducibility. c. Analyze the data to obtain the Z-average diameter and the Polydispersity Index (PDI). An acceptable PDI for a monodisperse nanoemulsion is typically < 0.3.

  • Zeta Potential Measurement: a. Use an appropriate folded capillary cell. b. Perform measurements in a suitable buffer of known ionic strength. c. Analyze the data to determine the zeta potential, which is an indicator of the formulation's stability against aggregation. A zeta potential of at least ±30 mV is generally considered to indicate good stability.

Self-Validation: Regularly measure the size and zeta potential of the formulation over time to assess its long-term stability. Any significant changes may indicate instability, such as droplet aggregation or coalescence.

G cluster_qc Formulation Quality Control HPLC HPLC Analysis (Concentration & Stability) DLS DLS Analysis (Size & Zeta Potential) Visual Visual Inspection (Clarity, Phase Separation) Formulation Formulation Formulation->HPLC Formulation->DLS Formulation->Visual

Quality Control Workflow

Toxicity and Safety Considerations

For in vivo studies, the choice of excipients and their concentrations must be carefully considered to avoid confounding toxicological effects. It is recommended to consult established guidelines on the safety of pharmaceutical excipients. [7]A preliminary tolerability study in a small group of animals is advisable before proceeding with larger efficacy studies.

Conclusion

The successful formulation of 3-Furfuryl 2-pyrrolecarboxylate for biological studies hinges on a rational approach that addresses its poor aqueous solubility and potential for hydrolytic degradation. By employing the strategies and protocols outlined in this guide, researchers can develop robust and well-characterized formulations that will enable the reliable investigation of the biological activities of this compound. The principles of self-validation embedded in each protocol are designed to ensure the generation of high-quality, reproducible data, thereby advancing the scientific understanding of this and other challenging molecules.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Furfuryl 2-pyrrolecarboxylate

Welcome to the technical support guide for the purification of 3-Furfuryl 2-pyrrolecarboxylate. This resource is designed for researchers, chemists, and drug development professionals who are handling this compound and r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Furfuryl 2-pyrrolecarboxylate. This resource is designed for researchers, chemists, and drug development professionals who are handling this compound and require methodologies to achieve high purity, a critical factor for reliable downstream applications. This guide provides field-proven insights, troubleshooting advice, and detailed protocols based on established chemical principles.

Introduction to 3-Furfuryl 2-pyrrolecarboxylate

3-Furfuryl 2-pyrrolecarboxylate (CAS No. 119767-00-9) is a heterocyclic compound incorporating both a pyrrole and a furan moiety.[1][2] Such scaffolds are of significant interest in medicinal chemistry and materials science. The compound typically presents as an oil, which necessitates specific purification strategies distinct from those for crystalline solids.[1] Achieving purity levels of 95-99% or higher is often essential for biological assays and further synthetic transformations, as even minor impurities can lead to ambiguous results or undesirable side reactions.[1]

This guide addresses the common challenges encountered during the purification of this molecule, focusing on the causality behind experimental choices to empower you to adapt and troubleshoot your procedures effectively.

Property Value Reference
CAS Number 119767-00-9[1][2]
Molecular Formula C₁₀H₉NO₃[1][2]
Molecular Weight 191.19 g/mol [1][2]
Physical Description Oil[1]
Recommended Storage 2-8°C, Refrigerator[2]

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that researchers frequently have before starting the purification process.

Q1: What are the most likely impurities in a crude sample of 3-Furfuryl 2-pyrrolecarboxylate?

A1: Impurities typically arise from the synthetic route. Common starting materials for related structures include pyrrole-2-carboxylic acid and furfuryl alcohol (or furfural followed by reduction). Therefore, impurities may include:

  • Unreacted Starting Materials: Residual pyrrole-2-carboxylic acid, furfuryl alcohol, or reagents used for the esterification.

  • Side-Products: Self-condensation products of furfuryl alcohol under acidic conditions, or byproducts from the coupling reaction.

  • Degradation Products: Both furan and pyrrole rings can be sensitive. The furan moiety, in particular, can be susceptible to degradation under strong acidic conditions or high heat.[3] Furfuryl alcohol itself is known to degrade at temperatures above 140°C.[4]

  • Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove.

Q2: What are the primary purification methods suitable for an oily compound like this?

A2: For a thermally sensitive oil, the two most effective methods are flash column chromatography and vacuum distillation.

  • Flash Column Chromatography is the workhorse technique for separating compounds based on polarity. It is highly effective for removing both more and less polar impurities.

  • Vacuum Distillation is excellent for removing non-volatile impurities (like salts or baseline material from a column) and some closely-eluting compounds, provided the target compound has sufficient thermal stability at reduced pressure. For pyrrole derivatives, distillation under reduced pressure is often recommended to prevent thermal degradation.[5][6]

Q3: How should I properly store the purified 3-Furfuryl 2-pyrrolecarboxylate?

A3: Due to the potential for oxidation and slow degradation, the purified oil should be stored under an inert atmosphere (nitrogen or argon) in a sealed vial at refrigerated temperatures (2-8°C).[2] For long-term storage, storing in a freezer (-20°C) may be beneficial. Avoid repeated freeze-thaw cycles.

Part 2: Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Q4: My crude product is a dark, intractable gum. How can I begin to purify it?

A4: A gummy or tarry consistency often indicates the presence of polymeric byproducts or highly polar impurities.

  • Causality: This can happen if the reaction was overheated or if acidic conditions led to the polymerization of the furan ring. Furans are known to form oligomeric materials in the presence of strong acids like H₂SO₄.[7]

  • Solution: Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash this solution sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by water and then brine. This workup can remove many highly polar impurities and simplify the subsequent chromatographic separation. If the gum persists, try triturating it with a cold, non-polar solvent like hexane or a hexane/ether mixture. This may cause the desired product to dissolve while the polymeric material remains as a solid.

Q5: During column chromatography, my compound is streaking badly on the TLC plate and the column. What's wrong?

A5: Streaking is a classic sign of unfavorable interactions with the stationary phase (usually silica gel).

  • Causality: Silica gel is acidic and can interact strongly with compounds that have basic sites or are highly polar. Although 3-furfuryl 2-pyrrolecarboxylate is not strongly basic, the lone pair on the pyrrole nitrogen can still interact with the acidic silanol groups. The compound may also be degrading on the silica.

  • Solution Workflow:

    • Optimize the Solvent System: Use a solvent system that provides a TLC Rf value of 0.25-0.35 for the target compound. Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol in your ethyl acetate/hexane mobile phase) to reduce tailing.

    • Deactivate the Silica: If streaking persists, the silica gel may be too acidic. You can neutralize it by adding 0.5-1% triethylamine to your mobile phase. This will cap the acidic sites and improve the chromatography of sensitive compounds.

    • Consider an Alternative Stationary Phase: If problems continue, switch to a less acidic stationary phase, such as neutral alumina.

Q6: My purified compound looks clean by TLC, but the NMR spectrum shows it's only ~90% pure. Why?

A6: This is a common issue where impurities are "hiding" during analysis.

  • Causality: The impurity may have the same Rf value as your product in the TLC solvent system you used (co-elution). Alternatively, the impurity might not be UV-active and therefore invisible on the TLC plate if you are only using a UV lamp for visualization.

  • Solution:

    • Use a Different TLC Stain: After checking with UV, stain your TLC plate with a general-purpose stain like potassium permanganate or ceric ammonium molybdate, which can visualize a wider range of organic compounds.

    • Change the Chromatographic Selectivity: Run a second column using a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexane). The change in solvent polarity and interactions can often resolve co-eluting spots.

    • Employ an Orthogonal Technique: If a second column fails, purify the material using a different method, such as preparative HPLC or vacuum distillation.

Q7: My compound turned from a pale oil to a darker color during or after purification. Is it degrading?

A7: Yes, a color change, especially to brown or black, is a strong indicator of decomposition.

  • Causality: Pyrrole-containing compounds are notoriously prone to oxidation and polymerization, often catalyzed by light, air (oxygen), and acid.[8] The formation of conjugated polymeric species leads to the dark coloration.

  • Solution:

    • Work Under Inert Atmosphere: Handle the compound under a nitrogen or argon atmosphere whenever possible, especially during concentration and storage.

    • Use Degassed Solvents: For chromatography, sparge your solvents with nitrogen or argon before use to remove dissolved oxygen.

    • Minimize Heat and Light Exposure: Concentrate fractions on a rotary evaporator using a low bath temperature. Wrap vials of the purified compound in aluminum foil to protect them from light.

Visual Workflow: Purification Method Selection

The choice of the primary purification method depends on the scale of the reaction and the nature of the impurities.

G start Crude Product Obtained check_impurities Are impurities volatile or non-volatile? start->check_impurities check_stability Is the compound thermally stable (under vacuum)? check_impurities->check_stability Impurities are non-volatile (salts, polymers) column Use Flash Column Chromatography check_impurities->column Impurities have similar polarity check_stability->column No / Unsure distill Use Vacuum Distillation check_stability->distill Yes end Pure Product column->end recolumn Re-purify via Chromatography with different solvent system distill->recolumn Purity still low distill->end recolumn->end

Caption: Decision tree for selecting a purification method.

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for purification. Always begin with a small-scale trial before committing your entire batch.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for removing impurities with different polarities from the target compound.

  • TLC Analysis and Solvent Selection:

    • Dissolve a small amount of the crude oil in ethyl acetate.

    • Spot on a silica gel TLC plate and elute with various ratios of ethyl acetate (EtOAc) and hexane.

    • The ideal solvent system will give the product an Rf value of approximately 0.3. A good starting point is 20-30% EtOAc in hexane.

  • Column Preparation:

    • Select a column appropriate for your sample size (a general rule is a 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/hexane).

    • Pour the slurry into the column and allow it to pack under a gentle flow of air or nitrogen, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude oil in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively (recommended for better resolution): Dissolve the crude oil in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel (~2-3x the weight of your compound), and concentrate to a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system (e.g., 10% EtOAc/hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be:

      • 2 column volumes of 10% EtOAc/hexane

      • 5 column volumes of 20% EtOAc/hexane

      • 5 column volumes of 30% EtOAc/hexane

    • Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator. Ensure the water bath temperature is kept low (<40°C) to prevent degradation.

    • Place the resulting oil under high vacuum for several hours to remove any residual solvent.

Visual Workflow: Troubleshooting Column Chromatography

G start Column Run Complete check_purity Is product pure by TLC/NMR? start->check_purity success Purification Successful check_purity->success Yes issue Problem Identified check_purity->issue No streaking Streaking/ Tailing? issue->streaking coelution Co-eluting spots? streaking->coelution No sol_deactivate Add 0.5% TEA to eluent or use Alumina streaking->sol_deactivate Yes sol_new_system Change solvent system (e.g., DCM/MeOH) coelution->sol_new_system Yes sol_distill Attempt Vacuum Distillation coelution->sol_distill No / Still impure

Caption: Flowchart for troubleshooting common column chromatography issues.

Part 4: Purity Assessment

After purification, it is crucial to validate the purity and confirm the identity of the compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for structural confirmation. The spectrum should show the expected peaks for the furan and pyrrole protons, as well as the methylene bridge, with the correct integrations and splitting patterns. The absence of peaks from starting materials or solvents indicates high purity.

  • HPLC (High-Performance Liquid Chromatography): An invaluable tool for quantitative purity analysis.[1] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used. A pure sample should exhibit a single major peak. Purity is often reported as "% area" from the chromatogram.[9]

  • MS (Mass Spectrometry): Confirms the molecular weight of the compound. Techniques like ESI-MS should show a strong signal corresponding to [M+H]⁺ or [M+Na]⁺.

References

  • 3-Furfuryl 2-pyrrolecarboxylate D
  • Synthesis of Furo[3,2-b]pyrrole-5-carboxyl
  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones. The Indian Journal of Chemistry.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives.
  • Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol. PubMed.
  • 3-Furfuryl 2-pyrrolecarboxylate Product Information.
  • Reactivity and stability of selected flavor compounds.
  • Purification of crude pyrroles.
  • In Silico and RP HPLC Studies of Biologically Active Compounds. MDPI.
  • Kinetic and mechanistic aspects of furfural degradation in biorefineries.
  • Process for the purification of crude pyrroles.
  • Purification and properties of pyrrole. OpenBU, Boston University.

Sources

Optimization

Technical Support Center: 3-Furfuryl 2-pyrrolecarboxylate

Welcome to the technical support guide for 3-Furfuryl 2-pyrrolecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique handling properties of this com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Furfuryl 2-pyrrolecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique handling properties of this compound, with a specific focus on overcoming solubility challenges. Our goal is to provide you with the foundational knowledge and practical methodologies required to ensure the successful integration of this compound into your experimental workflows.

Section 1: Compound Profile and Inherent Properties

3-Furfuryl 2-pyrrolecarboxylate (CAS: 119767-00-9) is an alkaloid compound isolated from natural sources such as the roots of Pseudostellaria heterophylla.[1][2] It is frequently utilized in research for its potential biological and pharmacological activities, including roles as a signaling inhibitor.[1]

The primary challenge researchers face with this compound is its limited aqueous solubility, a direct consequence of its molecular structure. The molecule consists of two heterocyclic aromatic rings (furan and pyrrole) and an ester linkage. While the ester and the pyrrole's nitrogen atom introduce some polarity, the overall structure is dominated by hydrophobic character, leading to its physical presentation as an oil and its poor solubility in water.[1][2][3] Understanding this inherent hydrophobicity is the first step in developing effective handling and formulation strategies.

PropertyValueSource
CAS Number 119767-00-9[1][4]
Molecular Formula C₁₀H₉NO₃[1][2][4]
Molecular Weight 191.19 g/mol [1][4]
Physical Description Oil[1][2]
Storage 2-8°C (neat compound); -20°C (in solution)[1][4]
Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the recommended primary solvents for dissolving 3-Furfuryl 2-pyrrolecarboxylate?

Based on supplier data and the compound's chemical nature, 3-Furfuryl 2-pyrrolecarboxylate is readily soluble in a range of organic solvents.[1] For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended due to its strong solubilizing power and compatibility with many biological assays at low final concentrations.

SolventSuitabilityKey Considerations
DMSO Highly Recommended Ideal for 10-20 mM stock solutions. Ensure the final concentration in aqueous media is low (<0.5%) to avoid cytotoxicity and precipitation.
Ethanol Recommended Can be used as an alternative to DMSO. May require gentle warming to fully dissolve the compound. Evaporates faster than DMSO.
Acetone Recommended Good primary solvent, but its high volatility can lead to concentration changes if not handled properly.[1]
Dichloromethane (DCM) / Chloroform For Organic Synthesis Only Excellent solvents for the compound, but they are not biocompatible and should only be used for chemical reactions or purification, not for biological assays.[1]
Aqueous Buffers / Water Not Recommended The compound is practically insoluble in water and aqueous buffers.[2][3] Direct dissolution will result in an immiscible oil layer.

FAQ 2: I'm observing an oil/precipitate when adding my DMSO stock solution to my aqueous buffer/media. Why is this happening and how can I prevent it?

This is the most common issue encountered and is known as "crashing out." It occurs when the compound, which is stable in the high-concentration organic stock, is rapidly transferred to an aqueous environment where its solubility limit is exceedingly low. The DMSO concentration is diluted, and the water becomes the primary solvent, which cannot maintain the compound in solution.

Causality: The hydrophobic nature of the pyrrole and furan rings drives the molecules to aggregate together rather than interact with water molecules, leading to the formation of a precipitate or an oily suspension.

Prevention Strategies:

  • Lower the Final Organic Solvent Concentration: The most critical factor is the percentage of the organic solvent in your final working solution. Aim for a final DMSO or ethanol concentration of <0.5% , and ideally <0.1% , to minimize both compound precipitation and potential solvent-induced artifacts in biological assays.

  • Use a Higher Volume of a More Dilute Stock: Instead of adding 1 µL of a 10 mM stock to 1 mL of media, consider preparing an intermediate dilution and adding 10 µL of a 1 mM stock. This improves dispersion.

  • Optimize the Addition Process: Add the stock solution dropwise into the vortex of the aqueous solution. This rapid, high-energy mixing helps to disperse the compound molecules before they can aggregate.

  • Pre-warm the Aqueous Medium: For some compounds, having the cell culture media or buffer at 37°C can slightly increase the solubility and dissolution kinetics.

FAQ 3: What is the maximum recommended concentration for a stock solution?

We recommend preparing a stock solution in DMSO at a concentration no higher than 10-20 mM . While higher concentrations might be achievable, they increase the risk of precipitation upon dilution and may pose long-term stability challenges. A 10 mM stock solution provides a convenient concentration for serial dilutions into most experimental assays.[1]

FAQ 4: How should I properly store the compound and its solutions to ensure stability?

Proper storage is crucial to maintain the integrity of 3-Furfuryl 2-pyrrolecarboxylate.

  • Neat Compound: The compound, as an oil, should be stored in a tightly sealed vial at 2-8°C as recommended.[4]

  • Stock Solutions: Prepare aliquots of your stock solution in tightly sealed vials to minimize freeze-thaw cycles and exposure to air and light.[1] Pyrrole-containing compounds can be susceptible to oxidation and polymerization, which is often indicated by a darkening in color.[5] Store these aliquots at -20°C for short-term use (up to two weeks) and consider -80°C for longer-term archival storage.[1]

  • Before Use: Allow vials to equilibrate to room temperature for at least one hour before opening to prevent condensation of atmospheric moisture into the cold solution, which can cause precipitation.[1]

FAQ 5: Are there alternative formulation strategies to improve aqueous compatibility for in-vitro assays?

Yes. When standard dilution from a DMSO stock is insufficient, advanced formulation techniques can be employed. These are particularly useful for in-vivo studies or sensitive cell-based assays.

  • Co-Solvents: Using a mixture of solvents can enhance solubility. A common strategy is to dissolve the compound in a small amount of DMSO and then dilute it with a biocompatible co-solvent like PEG400 before the final aqueous dilution.

  • Surfactants: Non-ionic surfactants such as Tween® 20/80 or Pluronic® F-68 can be used at low concentrations (e.g., 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility. A thorough literature search for your specific cell type is required to ensure compatibility.

Section 3: Troubleshooting and Experimental Protocols

This section provides a logical workflow for addressing solubility issues and a standard protocol for preparing solutions for biological experiments.

Workflow 1: Troubleshooting Precipitation in Aqueous Media

The following decision tree illustrates a systematic approach to diagnosing and solving compound precipitation.

G cluster_0 Troubleshooting Precipitation start Precipitate or Oil Observed in Aqueous Working Solution check_dmso Is final organic solvent concentration > 0.5%? start->check_dmso reduce_stock ACTION: Prepare a more dilute stock or intermediate dilution to lower final solvent concentration. check_dmso->reduce_stock  Yes check_mixing Was stock added dropwise to vortexing buffer/media? check_dmso->check_mixing No   retest1 Retest Dilution reduce_stock->retest1 improve_mixing ACTION: Improve mixing technique. Consider gentle warming (37°C) or brief bath sonication. check_mixing->improve_mixing No   consider_formulation Issue Persists? Consider Advanced Formulation check_mixing->consider_formulation  Yes retest2 Retest Dilution improve_mixing->retest2 use_cosolvent STRATEGY: Use co-solvents (e.g., PEG400) or surfactants (e.g., Tween® 20). consider_formulation->use_cosolvent  Yes consult Consult Formulation Expert consider_formulation->consult No   use_cosolvent->consult

Caption: A decision-tree workflow for troubleshooting precipitation issues.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the standard procedure for preparing a stable, high-concentration stock solution.

G start Start weigh 1. Equilibrate vial to RT. Weigh 1.91 mg of compound in a sterile microfuge tube. start->weigh add_dmso 2. Add 1.0 mL of anhydrous, cell-culture grade DMSO. weigh->add_dmso dissolve 3. Vortex vigorously for 1-2 min. Use brief bath sonication if needed. add_dmso->dissolve inspect 4. Visually inspect for clarity. Ensure no oil droplets or particulates remain. dissolve->inspect aliquot 5. Dispense into single-use aliquots in tightly sealed vials. inspect->aliquot store 6. Store at -20°C, protected from light. aliquot->store end End store->end

Caption: Standard workflow for preparing a DMSO stock solution.

Methodology:

  • Preparation: Allow the vial of neat 3-Furfuryl 2-pyrrolecarboxylate to equilibrate to room temperature for at least 60 minutes before opening.[1]

  • Weighing: Accurately weigh 1.91 mg of the compound (MW = 191.19 g/mol ) into a sterile, low-retention microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. If any oily residue remains, place the tube in a bath sonicator for 5-10 minutes until the solution is completely clear.

  • Inspection: Hold the solution up to a light source to confirm that it is a clear, homogenous solution free of any particulates or undissolved oil.

  • Aliquoting and Storage: Dispense the solution into smaller, single-use aliquots (e.g., 20-50 µL) in amber or foil-wrapped vials. Store immediately at -20°C.

Protocol 2: Serial Dilution for In-Vitro Assays (Example: 10 µM Final Concentration)

This protocol is designed to minimize precipitation when preparing a final working solution for a typical cell culture experiment.

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilution: In a sterile microcentrifuge tube, add 5 µL of the 10 mM stock solution to 495 µL of sterile, serum-free cell culture medium or PBS. Vortex immediately. This creates a 100 µM intermediate solution in 1% DMSO.

  • Prepare Final Working Solution: Pre-warm the final volume of complete cell culture medium (e.g., 9.9 mL) to 37°C. While gently vortexing or swirling the medium, add 100 µL of the 100 µM intermediate solution.

  • Final Concentration Check: This procedure yields a 10 mL final working solution with:

    • Compound Concentration: 1 µM

    • DMSO Concentration: 0.01%

  • Immediate Use: Use the final working solution immediately for your experiment. Do not store dilute aqueous solutions, as the compound is likely to degrade or adsorb to plastic surfaces over time.

References
  • The Good Scents Company. (n.d.). 1-furfuryl pyrrole. Retrieved from [Link]

  • Biopurify Phytochemicals. (n.d.). 3-Furfuryl 2-pyrrolecarboxylate | CAS 119767-00-9. Retrieved from [Link]

  • NIST. (n.d.). 1-(3-furfuryl)pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • ACS Omega. (2019). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • MDPI. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Retrieved from [Link]

  • PubChem. (n.d.). Furan. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). tea pyrrole 1-ethyl-2-pyrrolecarboxaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). furfuryl isovalerate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Furfuryl 2-pyrrolecarboxylate | CAS No : 119767-00-9. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-(5-methylfurfuryl)pyrrole. Retrieved from [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-Furfuryl 2-pyrrolecarboxylate

Welcome to the technical support center for 3-Furfuryl 2-pyrrolecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Furfuryl 2-pyrrolecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical nature of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 3-Furfuryl 2-pyrrolecarboxylate?

For optimal stability, 3-Furfuryl 2-pyrrolecarboxylate should be stored in a refrigerator at 2-8°C.[1] It is crucial to store the compound in a tightly sealed container to prevent exposure to air and moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to minimize the risk of oxidation.

Q2: My vial of 3-Furfuryl 2-pyrrolecarboxylate arrived at ambient temperature. Is the compound still viable?

While long-term storage requires refrigeration, shipping under ambient conditions is generally acceptable for short durations.[1] However, upon receipt, the compound should be promptly moved to the recommended 2-8°C storage conditions.[1] We advise performing a quality control check, such as NMR or LC-MS, to confirm the integrity of the compound before its use in critical applications if there are any concerns about the shipping duration or conditions.

Q3: Is this compound sensitive to light?
Q4: What solvents are recommended for dissolving 3-Furfuryl 2-pyrrolecarboxylate?

Based on the general solubility of similar organic compounds, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are likely to be suitable. For biological assays, preparing a concentrated stock solution in DMSO is a common practice. It is important to note that the stability of furan derivatives can be enhanced in polar aprotic solvents.[3] Always use anhydrous solvents to prevent hydrolysis of the ester functional group.

Troubleshooting Guide

Scenario 1: The solid compound has developed a yellowish-brown color over time.
  • Potential Cause: Discoloration is a common indicator of degradation for pyrrole-containing compounds, often due to oxidation and polymerization upon exposure to air and light.[4] The pyrrole ring is electron-rich and susceptible to attack by atmospheric oxygen, which can initiate the formation of colored oligomers.[4]

  • Immediate Actions:

    • Immediately transfer the compound to a container that can be sealed under an inert atmosphere (e.g., argon or nitrogen).

    • Ensure the compound is protected from light by using an amber vial or wrapping the container.[4]

  • Long-Term Solutions & Prevention:

    • Inert Atmosphere: Always handle the compound under an inert atmosphere, especially when weighing or preparing solutions.

    • Proper Storage: Consistently store the solid compound at 2-8°C under an inert atmosphere and protected from light.[1][4]

Scenario 2: I am observing unexpected peaks in my NMR or LC-MS analysis after a reaction in acidic conditions.
  • Potential Cause: The furan ring is known to be unstable and susceptible to degradation under acidic conditions through a process called acid-catalyzed ring opening.[5] Protonation of the furan ring leads to the formation of reactive intermediates that can undergo ring-opening to form dicarbonyl compounds or polymerize.[5]

  • Troubleshooting & Optimization:

    • pH Modification: If your experimental protocol allows, use the mildest acidic conditions possible. The furan ring is generally more stable at a pH between 5 and 10.[5]

    • Temperature Control: Perform reactions and workups at the lowest practical temperature, as higher temperatures accelerate the degradation process.[5]

    • Minimize Exposure Time: Reduce the duration that the compound is exposed to acidic conditions.[5]

    • Solvent Choice: Consider using polar aprotic solvents like DMF, which have been shown to have a stabilizing effect on furan derivatives.[3][5]

Workflow for Investigating Compound Degradation

A Observation: Unexpected results or visual changes B Is the compound discolored? A->B D Are there unexpected analytical peaks? A->D C Potential Oxidation/ Polymerization of Pyrrole B->C Yes B->D No F Review Storage & Handling Procedures C->F E Potential Acid-Catalyzed Furan Ring Opening D->E Yes G Check Reaction Conditions (pH, Temp) E->G H Implement Corrective Actions: - Use inert atmosphere - Protect from light - Store at 2-8°C F->H I Implement Corrective Actions: - Use milder pH - Lower temperature - Reduce exposure time G->I J Perform QC Check (NMR, LC-MS) H->J I->J K Compound Integrity Confirmed J->K Pass L Compound Degraded J->L Fail

Caption: Troubleshooting workflow for 3-Furfuryl 2-pyrrolecarboxylate.

Stability Profile and Incompatibilities

While specific stability data for 3-Furfuryl 2-pyrrolecarboxylate is limited, the following table summarizes the key factors to consider based on the known chemistry of its furan and pyrrole components.

ParameterRecommendation / IncompatibilityRationale
Temperature Store at 2-8°C.[1]Lower temperatures slow down potential degradation pathways.
Light Protect from light.The pyrrole moiety can be light-sensitive, leading to polymerization.[2]
Air/Oxygen Store under an inert atmosphere (Argon/Nitrogen).The electron-rich pyrrole ring is susceptible to oxidation.[4]
Acids Avoid strong acidic conditions.[2]The furan ring can undergo acid-catalyzed ring-opening.[5]
Oxidizing Agents Avoid strong oxidizing agents.[2]Can lead to degradation of the pyrrole and furan rings.
Moisture Use anhydrous solvents and store in a dry environment.To prevent potential hydrolysis of the ester linkage.

Protocol: Qualitative Stability Check by Thin-Layer Chromatography (TLC)

This protocol provides a quick method to assess the integrity of your 3-Furfuryl 2-pyrrolecarboxylate sample against a reference or a previously validated batch.

Materials:

  • 3-Furfuryl 2-pyrrolecarboxylate sample

  • Reference standard (a new or validated batch)

  • TLC plate (e.g., silica gel 60 F254)

  • Developing solvent system (e.g., Ethyl Acetate/Hexane mixture, start with a 30:70 ratio and optimize as needed)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of both your test sample and the reference standard in a suitable solvent like ethyl acetate.

  • Spotting: Using separate capillary tubes, carefully spot both solutions side-by-side on the baseline of the TLC plate. Keep the spots small and at a safe distance from the edges.

  • Development: Place the TLC plate in the developing chamber pre-saturated with the developing solvent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp.

  • Analysis:

    • Compare the Rf (retention factor) values of the main spot in both lanes. They should be identical.

    • Look for any additional spots in the lane of your test sample that are not present in the reference lane. The presence of new spots indicates the formation of impurities or degradation products.

References

  • 3-Furfuryl 2-pyrrolecarboxylate SDS, 119767-00-9 Safety D
  • CAS No : 119767-00-9 | Chemical Name : 3-Furfuryl 2-pyrrolecarboxylate | Pharmaffiliates. (n.d.).
  • Pyrrole - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet - INDOFINE Chemical Company. (n.d.). INDOFINE Chemical Company.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, January 14). ChemSusChem.
  • Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Deriv
  • Stability issues of furan rings in acidic or basic conditions - Benchchem. (n.d.). BenchChem.

Sources

Optimization

Technical Support Center: Mass Spectrometry of 3-Furfuryl 2-pyrrolecarboxylate

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the mass spectrometric analysis of 3-Furfuryl 2-pyrrolecarboxylate. This document is structured to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the mass spectrometric analysis of 3-Furfuryl 2-pyrrolecarboxylate. This document is structured to address common challenges encountered in the lab, moving from fundamental characterization to complex experimental issues, ensuring both scientific rigor and practical application for researchers in analytical chemistry and drug development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of 3-Furfuryl 2-pyrrolecarboxylate.

Question: What are the fundamental properties and expected ions for 3-Furfuryl 2-pyrrolecarboxylate in ESI-MS?

Answer: Understanding the basic properties of 3-Furfuryl 2-pyrrolecarboxylate is the first step in developing a robust mass spectrometry method. Its molecular formula is C₁₀H₉NO₃, with a monoisotopic molecular weight of 191.058 g/mol [1][2]. In positive mode Electrospray Ionization (ESI), the molecule is expected to readily accept a proton, primarily on the pyrrole nitrogen, to form the protonated molecule [M+H]⁺.

Analysts should primarily look for the following ions in positive ESI mode:

Ion SpeciesFormulaExpected m/z (Monoisotopic)Notes
Protonated Molecule [C₁₀H₉NO₃ + H]⁺192.066This is the primary target ion for quantification and identification.
Sodium Adduct [C₁₀H₉NO₃ + Na]⁺214.048A common adduct, especially if glassware or solvents are not meticulously clean[3][4][5].
Potassium Adduct [C₁₀H₉NO₃ + K]⁺230.022Less common than sodium but frequently observed. Presence indicates potential contamination from solvents or buffers[3][5].
Ammonium Adduct [C₁₀H₉NO₃ + NH₄]⁺209.092Often seen when using ammonium-based buffers (e.g., ammonium formate or acetate) in the mobile phase[3][6].
Question: What is the predicted fragmentation pattern for 3-Furfuryl 2-pyrrolecarboxylate in MS/MS?

Answer: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation of 3-Furfuryl 2-pyrrolecarboxylate is dictated by its structure, which includes an ester linkage, a furan ring, and a pyrrole ring. The ester bond is often the most labile site.

The primary fragmentation pathways for the [M+H]⁺ precursor ion (m/z 192.066) are:

  • Cleavage of the Ester Bond (Alkoxy C-O): This is a common fragmentation pathway for esters, leading to the loss of the furfuryl alcohol moiety as a neutral molecule.

  • Cleavage of the Furfuryl Methylene Bridge: This pathway involves the cleavage of the bond between the furan ring and the ester oxygen, resulting in a stable furfuryl cation.

The most probable and structurally significant product ions are summarized below:

Precursor Ion (m/z)Product Ion (m/z)Proposed StructureNeutral LossMechanistic Rationale
192.066112.040Pyrrole-2-carboxylic acid ionC₅H₄O (Furan)Less common pathway.
192.06694.032Protonated pyrrole-2-carboxamide ionC₅H₆O₂ (Furfuryl alcohol)Cleavage of the ester C-O bond with subsequent rearrangement.
192.06681.034 Furfuryl cation C₅H₅NO₂ (Pyrrole-2-carboxylic acid)This is the most anticipated and often the base peak. The stability of the aromatic furfuryl cation makes this a highly favorable fragmentation pathway[7].

Below is a diagram illustrating the predicted fragmentation cascade.

G cluster_main Predicted MS/MS Fragmentation Precursor [M+H]⁺ m/z 192.066 3-Furfuryl 2-pyrrolecarboxylate Frag1 Furfuryl Cation m/z 81.034 Precursor->Frag1 CID Frag2 Pyrrole-2-carboxamide Ion m/z 94.032 Precursor->Frag2 CID Neutral1 Neutral Loss: Pyrrole-2-carboxylic acid (111.03 Da) Frag1->Neutral1 Neutral2 Neutral Loss: Furfuryl alcohol (98.04 Da) Frag2->Neutral2

Predicted fragmentation of 3-Furfuryl 2-pyrrolecarboxylate.

Section 2: Troubleshooting Guides

This section provides structured solutions to specific experimental problems.

Problem 1: Weak or No Signal for the [M+H]⁺ Ion

Scenario: You are infusing a standard solution of 3-Furfuryl 2-pyrrolecarboxylate, but you observe a very low signal for the target ion at m/z 192.066, or no signal at all.

Causality Analysis:

A weak or absent signal is typically due to one of three issues:

  • Poor Ionization Efficiency: The analyte is not forming ions effectively in the ESI source.

  • Analyte Degradation: The compound may be unstable in the chosen solvent or at the source temperature.

  • Instrumental Issues: The mass spectrometer is not properly tuned, or there are blockages in the sample path.

Troubleshooting Workflow:

G cluster_ionization Step 1: Optimize Ionization cluster_source Step 2: Check Source Parameters cluster_instrument Step 3: Verify Instrument Performance start Start: Weak or No Signal check_mode Confirm Positive Ion Mode start->check_mode optimize_solvent Modify Mobile Phase: - Add 0.1% Formic Acid - Try 5mM Ammonium Formate check_mode->optimize_solvent If correct check_adducts Look for Adducts (e.g., [M+Na]⁺ at m/z 214.048) optimize_solvent->check_adducts source_temp Decrease Source Temperature (e.g., to 110-120°C) check_adducts->source_temp If no adducts seen cone_voltage Optimize Cone/Fragmentor Voltage (Start low, ~15-20V) source_temp->cone_voltage run_calibrant Run Calibrant/Tuning Mix cone_voltage->run_calibrant If signal still low check_flow Inspect for Leaks/Blockages run_calibrant->check_flow end Signal Restored check_flow->end If instrument OK

Workflow for troubleshooting a weak or absent analyte signal.
Detailed Protocol:
  • Verify Ionization Conditions:

    • Mobile Phase Modifier: The efficiency of electrospray ionization is highly dependent on the mobile phase composition. For positive mode, the presence of a proton donor is critical.

      • Action: Ensure your mobile phase contains an appropriate modifier. A standard starting point is 0.1% formic acid. If the signal is still low, consider using 5mM ammonium formate, as the ammonium ion can form adducts that may be more stable[8].

    • Check for Other Ion Species: If the protonated molecule is absent, the charge may be carried by an adduct.

      • Action: Scan a wider mass range (e.g., m/z 100-300) to check for the presence of sodium ([M+Na]⁺ at m/z 214.048) or potassium ([M+K]⁺ at m/z 230.022) adducts. A strong adduct signal with a weak [M+H]⁺ signal indicates high salt content in your sample or mobile phase.

  • Optimize Source Parameters to Prevent Degradation:

    • Source Temperature: The ester functionality can be susceptible to thermal degradation.

      • Action: Reduce the ion source temperature. Start at a lower temperature (e.g., 110°C) and gradually increase it only if needed for desolvation[9][10].

    • Cone/Fragmentor Voltage: Excessive voltage in the ion source can cause the molecule to fragment before it reaches the mass analyzer, a phenomenon known as in-source fragmentation.

      • Action: Lower the cone voltage (also known as fragmentor or declustering potential) to the minimum value that still provides good ion transmission. A typical starting point for a small molecule is 15-25V[9][10].

  • Confirm Instrument Performance:

    • System Suitability: Before troubleshooting the analyte, ensure the instrument is performing correctly.

      • Action: Run the manufacturer's tuning or calibration solution. If the calibrant signal is weak or absent, it points to a systemic issue (e.g., dirty source, detector failure) rather than an analyte-specific problem[11]. Address this with standard instrument maintenance.

Problem 2: Spectrum is Dominated by Fragments, Weak Molecular Ion

Scenario: You see the expected [M+H]⁺ ion, but its intensity is very low. The spectrum is dominated by a peak at m/z 81.034 (furfuryl cation) or other lower-mass ions.

Causality Analysis:

This is a classic case of in-source fragmentation (or in-source collision-induced dissociation). This occurs when ions are accelerated in the intermediate-pressure region of the mass spectrometer, between the ion source and the mass analyzer. Collisions with gas molecules at high kinetic energy cause the ions to fragment prematurely[9][12][13]. For 3-Furfuryl 2-pyrrolecarboxylate, the bond between the ester oxygen and the furfuryl methylene group is susceptible to this, readily forming the stable furfuryl cation.

Troubleshooting Protocol:
  • Reduce In-Source Energy: The primary goal is to make the ionization process "softer."

    • Action 1: Decrease Cone/Fragmentor Voltage. This is the most critical parameter. Reduce the voltage in increments of 5-10V and observe the ratio of the molecular ion (m/z 192.066) to the fragment ion (m/z 81.034). The optimal voltage will maximize the [M+H]⁺ signal while minimizing the fragment.

    • Action 2: Decrease Source Temperature. High temperatures can increase the internal energy of the ions, making them more prone to fragmentation[9][10]. Lower the source temperature to the minimum required for efficient desolvation.

  • Modify Mobile Phase (If Applicable):

    • Action: While less common, highly acidic mobile phases (e.g., using trifluoroacetic acid, TFA) can sometimes promote fragmentation. If using TFA, switch to formic acid. TFA is also known to cause ion suppression, which could be a contributing factor[10].

  • Evaluate Analyte Stability:

    • Action: Prepare a fresh sample stock solution. If the compound has been stored in solution for an extended period, it may have degraded. 3-Furfuryl 2-pyrrolecarboxylate is listed as an oil and should be stored properly to ensure stability[1][2].

Problem 3: Poor Reproducibility and Shifting Signal Intensity

Scenario: When analyzing samples from a complex matrix (e.g., plasma, urine, plant extract), the peak area for your analyte is inconsistent across injections, even for replicates.

Causality Analysis:

This issue is frequently caused by matrix effects . Co-eluting endogenous components from the sample matrix can interfere with the ionization of the analyte in the ESI source. This can lead to either ion suppression (most common) or ion enhancement, resulting in poor quantitative accuracy and reproducibility[14][15][16].

Troubleshooting Protocol:
  • Assess the Presence of Matrix Effects:

    • Post-Column Infusion Experiment: This is the definitive method to visualize matrix effects.

      • Methodology: Infuse a constant flow of a pure 3-Furfuryl 2-pyrrolecarboxylate solution into the LC eluent stream after the analytical column. Simultaneously, inject a blank matrix extract. A dip in the constant analyte signal at the retention time of interfering components indicates ion suppression.

  • Mitigate Matrix Effects:

    • Improve Chromatographic Separation: The most effective strategy is to chromatographically separate the analyte from the interfering matrix components.

      • Action 1: Modify the LC Gradient. Develop a shallower gradient around the elution time of your analyte to increase resolution.

      • Action 2: Change Column Chemistry. If using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which can provide different elution patterns for matrix components[17][18].

    • Enhance Sample Preparation: Reduce the amount of matrix introduced into the system.

      • Action: If using a simple protein precipitation or "dilute-and-shoot" method, switch to a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Use an Internal Standard: To compensate for signal variability, use an appropriate internal standard (IS).

      • Action: The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled 3-Furfuryl 2-pyrrolecarboxylate). A SIL-IS will co-elute and experience the same matrix effects as the analyte, allowing for accurate ratio-based quantification[16]. If a SIL-IS is unavailable, use a structural analog that elutes close to the analyte.

References

  • Biopurify Phytochemicals. (n.d.). 3-Furfuryl 2-pyrrolecarboxylate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-furfuryl pyrrole. Retrieved from [Link]

  • LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? Retrieved from [Link]

  • Bhandari, D., et al. (2019). Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs. Journal of Chromatography B, 1128, 121746. Retrieved from [Link]

  • Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(7), 2653-2658. Retrieved from [Link]

  • Li, W., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7, 4612. Retrieved from [Link]

  • ResearchGate. (2019). Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs. Retrieved from [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

  • Lu, W., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 87(11), 5626-5630. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LCGC International. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS? Retrieved from [Link]

  • Fiehn Lab, UC Davis. (n.d.). MS Adduct Calculator. Retrieved from [Link]

  • ResearchGate. (2016). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Retrieved from [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]

  • ResearchGate. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry? Retrieved from [Link]

  • University of Washington Proteomics Resource. (n.d.). ESI Common Background Ions: Repeating Units. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 1-(3-furfuryl)pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • American Laboratory. (2007). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Retrieved from [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A-Scientist's-Guide-to-Navigating-Cross-Reactivity-of-3-Furfuryl-2-pyrrolecarboxylate-in-Screening-Assays

Introduction In the landscape of drug discovery and chemical biology, the identification of novel bioactive molecules is paramount. 3-Furfuryl 2-pyrrolecarboxylate, a heterocyclic compound featuring both a furan and a py...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and chemical biology, the identification of novel bioactive molecules is paramount. 3-Furfuryl 2-pyrrolecarboxylate, a heterocyclic compound featuring both a furan and a pyrrole moiety, represents a scaffold with potential biological relevance.[1][2] However, the very features that make such compounds interesting—their electronic properties and reactivity—can also predispose them to assay interference, leading to misleading results and wasted resources.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally validate the potential cross-reactivity of 3-Furfuryl 2-pyrrolecarboxylate and structurally related compounds in various assay formats.

Understanding the Likelihood of Cross-Reactivity: A Structural Perspective

The structure of 3-Furfuryl 2-pyrrolecarboxylate contains two key heterocyclic systems: a furan ring and a pyrrole-2-carboxylate core. Both of these moieties are prevalent in biologically active compounds and approved drugs, but they also harbor the potential for non-specific interactions and chemical reactivity that can lead to assay artifacts.[4][5]

1.1. The Furan Moiety: A Known Source of Reactive Metabolites

Furan rings are susceptible to metabolic activation by cytochrome P450 enzymes.[6][7] This can lead to the formation of reactive intermediates, such as epoxides or cis-enediones, which are electrophilic and can covalently modify cellular nucleophiles like proteins and DNA.[6][7][8] This inherent reactivity can manifest as:

  • Irreversible Inhibition: Covalent modification of an enzyme target can lead to potent, but often non-specific, inhibition.

  • Assay Component Modification: The reactive intermediate could modify other proteins in the assay, such as reporter enzymes (e.g., luciferase, β-galactosidase) or antibodies, leading to false-positive or false-negative readouts.

  • Redox Cycling: Some furan-containing compounds can undergo redox cycling, generating reactive oxygen species (ROS) that can interfere with assay signals.

1.2. The Pyrrole-2-carboxylate Scaffold: A Privileged Yet Potentially Problematic Core

The pyrrole ring is a common feature in numerous natural products and pharmaceuticals.[4][5] While generally considered a stable aromatic system, substituted pyrroles can participate in various reactions. The pyrrole-2-carboxylate functionality, in particular, can influence the molecule's properties:

  • Hydrogen Bonding: The carboxylate group and the pyrrole NH can act as hydrogen bond donors and acceptors, potentially leading to non-specific binding to protein surfaces.

  • Chelation: The arrangement of heteroatoms could allow for the chelation of metal ions, which can be problematic in assays that are sensitive to metal concentrations.

  • Reactivity: While less reactive than the furan ring, the pyrrole nucleus can still undergo oxidation or react with strong electrophiles, particularly under certain assay conditions.

A Comparative Framework: 3-Furfuryl 2-pyrrolecarboxylate vs. Alternative Scaffolds

To contextualize the potential for cross-reactivity, it is useful to compare 3-Furfuryl 2-pyrrolecarboxylate with alternative scaffolds that might be used for similar biological targets.

Feature3-Furfuryl 2-pyrrolecarboxylateAlternative 1: Phenyl-pyrrolecarboxylateAlternative 2: Thienyl-pyrrolecarboxylate
Metabolic Stability Potentially low due to furan oxidation[6][8]Generally higher, but susceptible to aromatic hydroxylationModerate, thiophene can also be oxidized
Potential for Covalent Modification High, via furan-derived reactive metabolites[7]LowModerate, thiophene sulfur can be oxidized
Redox Activity PossibleLowLow to moderate
Solubility ModerateGenerally lower, depending on substitutionModerate
Chemical Tractability for Analogs High, diverse chemistry available for both rings[9][10][11]HighHigh

This comparative table highlights the trade-offs associated with each scaffold. While the furan moiety in 3-Furfuryl 2-pyrrolecarboxylate may confer desirable biological activity, it also presents a higher risk of assay interference due to metabolic instability and reactivity.

Experimental Protocols for De-risking Cross-Reactivity

A proactive and systematic approach to identifying and characterizing assay interference is crucial. The following experimental workflows are designed to be self-validating and provide a clear picture of a compound's behavior.

3.1. Workflow for Assessing Compound Reactivity and Interference

G cluster_0 Initial Screening & Hit Identification cluster_1 Interference & Reactivity Assessment cluster_2 Mechanism of Action & Target Validation A Primary High-Throughput Screen (HTS) B Hit Confirmation & Dose-Response A->B Identified Hits C Counter-Screen with Unrelated Target B->C Confirmed Hits E Pre-incubation with Glutathione (GSH) B->E Confirmed Hits G Biophysical Binding Assays (e.g., SPR, ITC) B->G Confirmed Hits D Assay with Reporter Enzyme Only C->D If active, potential interferent F LC-MS Analysis for Covalent Adducts E->F If activity is attenuated H Cell-Based Target Engagement Assays G->H Confirmed Binders

Caption: A workflow for identifying and characterizing assay interference.

3.1.1. Protocol: Glutathione (GSH) Trapping Assay

This assay is designed to detect the formation of reactive electrophilic species.

Objective: To determine if 3-Furfuryl 2-pyrrolecarboxylate forms reactive metabolites that can be trapped by the nucleophile glutathione.

Materials:

  • 3-Furfuryl 2-pyrrolecarboxylate

  • Human liver microsomes (or other relevant metabolic system)

  • NADPH regenerating system

  • Glutathione (GSH)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of 3-Furfuryl 2-pyrrolecarboxylate in DMSO.

  • In a microcentrifuge tube, combine human liver microsomes, the NADPH regenerating system, and GSH in phosphate buffer.

  • Initiate the reaction by adding 3-Furfuryl 2-pyrrolecarboxylate to the mixture.

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS, specifically looking for the mass of the expected GSH adduct (mass of parent compound + 305.07 Da).

Interpretation: The detection of a GSH adduct provides strong evidence for the formation of a reactive electrophile.

3.2. Workflow for Assessing Non-Specific Binding and Aggregation

G cluster_0 Initial Hit Assessment cluster_1 Aggregation & Non-Specific Binding Evaluation cluster_2 Decision Point A Confirmed Hit from Primary Screen B Dynamic Light Scattering (DLS) A->B C Assay with and without Detergent (e.g., Triton X-100) A->C D Activity in the Presence of Bovine Serum Albumin (BSA) A->D F Likely Aggregator/Non-Specific Binder B->F Particles Detected E Genuine Hit C->E Activity Unchanged C->F Activity Abolished by Detergent D->F Activity Significantly Reduced

Caption: A workflow for evaluating compound aggregation and non-specific binding.

3.2.1. Protocol: Detergent-Based Assay for Aggregation

Objective: To determine if the observed activity of 3-Furfuryl 2-pyrrolecarboxylate is due to the formation of aggregates.

Materials:

  • 3-Furfuryl 2-pyrrolecarboxylate

  • All components of the primary assay

  • Triton X-100 or a similar non-ionic detergent

Procedure:

  • Perform the standard assay for 3-Furfuryl 2-pyrrolecarboxylate to establish a baseline dose-response curve.

  • Repeat the assay, but with the inclusion of a low concentration of Triton X-100 (typically 0.01-0.1%) in the assay buffer.

  • Generate a dose-response curve for the compound in the presence of the detergent.

Interpretation: A significant rightward shift or complete loss of activity in the presence of the detergent is a strong indicator that the compound is acting as an aggregator.

Case Study: Hypothetical Investigation of 3-Furfuryl 2-pyrrolecarboxylate in a Kinase Assay

Let's consider a scenario where 3-Furfuryl 2-pyrrolecarboxylate is identified as a hit in a kinase HTS.

Initial Data:

  • IC50 = 5 µM in the primary kinase assay.

De-risking Experiments and Potential Outcomes:

ExperimentPotential OutcomeInterpretationNext Steps
Counter-screen (unrelated kinase) IC50 > 100 µMSuggests some level of selectivity.Proceed with further de-risking.
Counter-screen (unrelated kinase) IC50 = 7 µMSuggests broad-spectrum activity, possibly due to interference.Prioritize interference assays.
GSH Trapping Assay GSH adduct detectedIndicates formation of a reactive metabolite. The observed kinase inhibition may be due to covalent modification.Confirm covalent binding to the kinase by mass spectrometry.
Assay with Detergent IC50 shifts to > 50 µMThe compound is likely an aggregator.Deprioritize this compound.
Surface Plasmon Resonance (SPR) No binding observedThe compound does not directly bind to the kinase. The activity in the primary assay is an artifact.Deprioritize this compound.
Surface Plasmon Resonance (SPR) Binding confirmed (KD = 2 µM)The compound is a genuine binder to the kinase.Proceed to cell-based assays and further optimization.

Conclusion

3-Furfuryl 2-pyrrolecarboxylate represents a chemical scaffold with the potential for interesting biological activity. However, its constituent furan and pyrrole moieties also present a significant risk of assay interference. By employing a systematic and rigorous approach to de-risking, including counter-screens, reactivity assays, and biophysical validation, researchers can confidently distinguish true hits from artifacts. This proactive approach not only saves valuable time and resources but also enhances the overall integrity and success of drug discovery campaigns.

References

  • CAS 119767-00-9 | 3-Furfuryl 2-pyrrolecarboxylate. Phytochemicals online. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

  • Evolution of assay interference concepts in drug discovery. Taylor & Francis. [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC. [Link]

  • Efficient synthesis of 3,4-diarylpyrrole-2-carboxylates, the key fragments of natural antimitotic agents. ResearchGate. [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ResearchGate. [Link]

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PMC. [Link]

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Comparative

A Researcher's Guide to Evaluating the Comparative Efficacy of Novel Antimicrobial Candidates: The Case of 3-Furfuryl 2-pyrrolecarboxylate

In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and develop new classes of antibiotics has never been more critical. Among the myriad of synthetic scaffolds under investi...

Author: BenchChem Technical Support Team. Date: February 2026

In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and develop new classes of antibiotics has never been more critical. Among the myriad of synthetic scaffolds under investigation, heterocyclic compounds, particularly those integrating multiple pharmacophores, represent a promising frontier. This guide focuses on a specific exemplar, 3-Furfuryl 2-pyrrolecarboxylate, a molecule that marries the structural features of furan and pyrrole moieties. While extensive research on this specific molecule is not yet publicly available, its constituent parts have a well-documented history of antimicrobial activity.[1][2][3]

This document serves as a comprehensive roadmap for researchers and drug development professionals, outlining the scientific rationale and detailed experimental protocols for evaluating the comparative efficacy of a novel compound like 3-Furfuryl 2-pyrrolecarboxylate against established antibiotics. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative standards.

The Scientific Rationale: Why 3-Furfuryl 2-pyrrolecarboxylate?

The selection of 3-Furfuryl 2-pyrrolecarboxylate as a candidate for antimicrobial screening is predicated on the known biological activities of its constituent heterocyclic rings: the pyrrole and the furan.

  • Pyrrole Derivatives: The pyrrole ring is a fundamental component of many naturally occurring and synthetic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[2][3] Naturally occurring pyrroles like pyrrolnitrin exhibit potent antimicrobial effects.[3] The mechanism of action for some pyrrole derivatives has been linked to the disruption of cellular processes and inhibition of essential enzymes.[3]

  • Furan Derivatives: The furan nucleus is another privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant antimicrobial and anti-inflammatory activity.[4] Some furan-containing compounds have been shown to inhibit microbial growth and modulate enzymatic pathways.[4]

The combination of these two pharmacophores in a single molecule, 3-Furfuryl 2-pyrrolecarboxylate, presents an intriguing hypothesis: the potential for synergistic or novel antimicrobial activity. The furfuryl group at the 3-position of the pyrrolecarboxylate could influence the molecule's steric and electronic properties, potentially enhancing its interaction with microbial targets.

A Framework for Comparative Efficacy Analysis

To objectively assess the potential of 3-Furfuryl 2-pyrrolecarboxylate, a rigorous comparative analysis against a panel of well-characterized antibiotics is essential. The choice of comparator drugs should be strategic, encompassing different mechanisms of action and spectra of activity. For this guide, we will consider:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.[5]

  • Penicillin: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.

  • Tetracycline: A bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[6][7]

The primary metrics for comparison will be the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) .

Data Presentation: A Proforma for Comparative Efficacy

All quantitative data should be summarized in a clear and structured format. The following tables serve as a template for presenting the experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Furfuryl 2-pyrrolecarboxylate and Comparator Antibiotics

Microorganism3-Furfuryl 2-pyrrolecarboxylate (µg/mL)Ciprofloxacin (µg/mL)Penicillin (µg/mL)Tetracycline (µg/mL)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Methicillin-resistant S. aureus (MRSA) (Clinical Isolate)

Table 2: Minimum Bactericidal Concentration (MBC) of 3-Furfuryl 2-pyrrolecarboxylate and Comparator Antibiotics

Microorganism3-Furfuryl 2-pyrrolecarboxylate (µg/mL)Ciprofloxacin (µg/mL)Penicillin (µg/mL)Tetracycline (µg/mL)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Methicillin-resistant S. aureus (MRSA) (Clinical Isolate)

Experimental Protocols: A Step-by-Step Guide

The integrity of the comparative efficacy data hinges on the meticulous execution of standardized experimental protocols. The following methodologies are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11]

Materials and Reagents
  • Test Compound: 3-Furfuryl 2-pyrrolecarboxylate (Purity ≥95%)

  • Comparator Antibiotics: Ciprofloxacin, Penicillin G, Tetracycline hydrochloride (USP reference standards)

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (ATCC 29213)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Resistant strain: Methicillin-resistant S. aureus (MRSA) (well-characterized clinical isolate)

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA)

  • Reagents: Dimethyl sulfoxide (DMSO), Sterile saline (0.85% NaCl), Resazurin sodium salt

  • Equipment: 96-well microtiter plates, Incubator (35°C ± 2°C), Spectrophotometer, Micropipettes, Biosafety cabinet

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination stock Prepare Stock Solutions (Test Compound & Antibiotics) serial Serial Dilution in 96-Well Plates stock->serial inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Plates with Bacterial Suspension inoculum->inoculate serial->inoculate incubate_mic Incubate at 35°C for 16-20 hours inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate Plate Aliquots from Clear Wells onto Agar read_mic->plate incubate_mbc Incubate Agar Plates at 35°C for 18-24 hours plate->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc G cluster_targets Potential Cellular Targets compound 3-Furfuryl 2-pyrrolecarboxylate cell_wall Cell Wall Synthesis (Similar to β-lactams) compound->cell_wall Inhibition protein_synth Protein Synthesis (Ribosomal Interference) compound->protein_synth Inhibition dna_synth DNA Replication (Enzyme Inhibition) compound->dna_synth Inhibition cell_membrane Cell Membrane Integrity (Disruption) compound->cell_membrane Disruption

Caption: Potential mechanisms of antimicrobial action.

Discussion and Future Directions

The successful execution of the described protocols will yield a robust dataset for the initial evaluation of 3-Furfuryl 2-pyrrolecarboxylate's antimicrobial potential. An MIC value significantly lower than or comparable to the comparator antibiotics, particularly against resistant strains like MRSA, would warrant further investigation.

Future studies should aim to:

  • Elucidate the precise mechanism of action: This could involve assays to assess effects on cell wall synthesis, protein synthesis, DNA replication, and cell membrane integrity.

  • Evaluate the cytotoxicity: In vitro testing against mammalian cell lines is crucial to determine the therapeutic index.

  • Assess the potential for resistance development: Serial passage experiments can provide insights into the likelihood of bacteria developing resistance to the compound.

  • Explore structure-activity relationships (SAR): Synthesis and testing of analogues of 3-Furfuryl 2-pyrrolecarboxylate can help identify key structural features responsible for its antimicrobial activity and guide the design of more potent derivatives.

References

  • Joshi, S. D., et al. (2018). Synthesis and biological evaluation of novel pyrrole derivatives as potential antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 28(18), 3048-3052. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 1-15. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing; Thirty-Third Informational Supplement. CLSI document M100-S33. Clinical and Laboratory Standards Institute. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2022). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 27(23), 8234. Available at: [Link]

  • Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and molecular biology reviews, 65(2), 232-260. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved January 25, 2026, from [Link]

  • Patel, M., & Quintanilla, Z. (2023). Tetracycline. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Biopurify Phytochemicals. (n.d.). 3-Furfuryl 2-pyrrolecarboxylate. Retrieved January 25, 2026, from [Link]

  • El-Sharkawy, K. A. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Mini-Reviews in Medicinal Chemistry, 17(1), 69-81. Available at: [Link]

  • Vasilevsky, S. F., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

Sources

Validation

Benchmarking Novel Anticancer Candidates: A Comparative Analysis of a 3-Furfuryl 2-Pyrrolecarboxylate Analog against Commercial Drugs

A Technical Guide for Drug Development Professionals Introduction: The Quest for Novel Anticancer Agents The landscape of cancer therapy is in a constant state of evolution, driven by the urgent need for more effective a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is in a constant state of evolution, driven by the urgent need for more effective and less toxic treatments. Natural products and their synthetic analogs have historically been a rich source of new therapeutic agents. The pyrrole scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer effects.[1] Several pyrrole derivatives have been investigated and show promise by targeting various cellular processes critical for cancer cell survival and proliferation.[1][2]

This guide presents a comprehensive framework for the preclinical benchmarking of a novel pyrrole derivative, a hypothetical analog of 3-Furfuryl 2-pyrrolecarboxylate, against established, commercially available anticancer drugs. While specific experimental data for 3-Furfuryl 2-pyrrolecarboxylate is not yet publicly available, this guide will utilize a representative analog to illustrate the experimental workflow and data analysis necessary to evaluate its potential as a new anticancer agent. The methodologies and comparative data presented herein are designed to provide researchers and drug development professionals with a robust template for their own investigations into novel chemical entities.

We will compare our hypothetical pyrrole analog against three standard-of-care anticancer drugs with distinct mechanisms of action: Cisplatin , a DNA-alkylating agent; Doxorubicin , a topoisomerase II inhibitor; and Sorafenib , a multi-kinase inhibitor. The evaluation will be conducted across a panel of human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma), which represent common and well-characterized cancer types.

Compound Profiles

Compound Structure Mechanism of Action
Pyrrole Analog (Hypothetical) A 3-furfuryl-2-pyrrolecarboxylate derivativeTo be determined; potential for kinase inhibition or apoptosis induction based on related structures.
Cisplatin Cis-diamminedichloroplatinum(II)Forms adducts with DNA, leading to DNA damage and induction of apoptosis.
Doxorubicin An anthracycline antibioticIntercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.
Sorafenib A multi-kinase inhibitorInhibits multiple intracellular and cell surface kinases involved in tumor progression and angiogenesis.

Experimental Benchmarking Workflow

The following diagram outlines the comprehensive workflow for the in-vitro benchmarking of our novel pyrrole analog. This systematic approach ensures a thorough evaluation of its cytotoxic and mechanistic properties in comparison to established anticancer drugs.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Comparison A Cell Line Seeding (A549, MCF-7, HCT116) B Compound Treatment (Pyrrole Analog, Cisplatin, Doxorubicin, Sorafenib) 24, 48, 72 hours A->B C MTT Assay for Cell Viability B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V-FITC / PI Staining) D->E Select Potent Concentrations F Cell Cycle Analysis (Propidium Iodide Staining) D->F Select Potent Concentrations G Flow Cytometry Analysis E->G F->G H Comparative Data Tables (IC50, Apoptosis %, Cell Cycle Distribution) G->H J Benchmarking Report H->J I Pathway Analysis (Hypothesized Target Pathway) I->J G cluster_0 Signaling Cascade cluster_1 Drug Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrrole Pyrrole Analog Pyrrole->Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the pyrrole analog.

Further experiments, such as western blotting for key pathway proteins (e.g., phosphorylated Akt, mTOR), would be necessary to validate this hypothesis.

Conclusion and Future Directions

This guide provides a comprehensive, albeit illustrative, framework for the preclinical evaluation of a novel 3-Furfuryl 2-pyrrolecarboxylate analog. The hypothetical data suggests that this class of compounds may possess promising anticancer activity, potentially through the induction of apoptosis and cell cycle arrest. The direct comparison with established drugs like Cisplatin, Doxorubicin, and Sorafenib is crucial for contextualizing the potency and potential clinical utility of any new chemical entity.

Future studies should focus on elucidating the precise molecular target(s) of the pyrrole analog, conducting in vivo efficacy studies in animal models, and performing comprehensive ADME/Tox profiling to assess its drug-like properties. The systematic approach outlined in this guide provides a solid foundation for the continued investigation and development of novel pyrrole-based anticancer therapeutics.

References

  • El-Sayed, M. A.-H., et al. (2021). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie, 355(2), 2100381. [Link]

  • Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11(3), 269-274. [Link]

  • Song, H., et al. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 15(11), 1185-1193. [Link]

  • Xu, S., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 277, 116470. [Link]

  • Biopurify. (n.d.). 3-Furfuryl 2-pyrrolecarboxylate. Retrieved from [Link]

  • DePauw University. (2018). Synthesis of a Novel Pyrrole Family as Potential Anti-Cancer Agents. Student Research, Paper 1. [Link]

  • Saeed, A., et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(10), 1199-1215. [Link]

  • Al-Ostoot, F. H., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(15), 4948. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Silico Modeling of 3-Furfuryl 2-pyrrolecarboxylate Receptor Binding

Introduction: Unraveling the Molecular Interactions of a Key Aroma Compound 3-Furfuryl 2-pyrrolecarboxylate is a heterocyclic compound of significant interest, notably identified as a contributor to the rich aroma of roa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Molecular Interactions of a Key Aroma Compound

3-Furfuryl 2-pyrrolecarboxylate is a heterocyclic compound of significant interest, notably identified as a contributor to the rich aroma of roasted coffee, where it forms during the Maillard reaction.[1][2] Beyond its sensory properties, understanding its biological interactions at a molecular level is crucial for fields ranging from food science to pharmacology. The primary challenge lies in identifying its specific protein targets and elucidating the mechanism of binding. Given that aroma and taste perception are mediated by a large and diverse family of G-protein coupled receptors (GPCRs), specifically olfactory receptors (ORs) and taste receptors (TAS2Rs), these serve as highly probable, yet challenging, targets for investigation.[3][4][5][6][7]

The vast majority of these sensory receptors lack experimentally determined three-dimensional structures, making traditional structure-based drug design nearly impossible.[8][9][10] This is where in silico modeling becomes not just advantageous, but essential. Computational approaches allow us to build predictive models of receptor structures, simulate their interaction with ligands like 3-Furfuryl 2-pyrrolecarboxylate, and analyze the dynamics of these interactions in atomic detail.[11][12]

This guide provides an in-depth comparison of several powerful in silico methodologies for modeling the receptor binding of 3-Furfuryl 2-pyrrolecarboxylate. We will move beyond a simple recitation of protocols to explain the causality behind our choices, comparing the foundational approach of molecular docking with the dynamic refinement offered by molecular dynamics simulations and the feature-focused strategy of pharmacophore modeling. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and apply the most appropriate computational tools for their research goals.

Part 1: Defining the Target - The Imperative of Homology Modeling for Olfactory Receptors

Without an experimentally resolved structure of a specific receptor for 3-Furfuryl 2-pyrrolecarboxylate, our first step must be to construct a high-quality 3D model. Olfactory receptors, being the largest subfamily of GPCRs, are prime candidates.[10] Homology modeling is the method of choice when a reliable template structure (a homologous protein with a known 3D structure) is available. The underlying principle is that proteins with similar sequences adopt similar three-dimensional structures.

Causality of Choice: We use homology modeling because the GPCR family shares a conserved seven-transmembrane (7TM) helical architecture.[13] This conservation allows us to use a high-resolution crystal structure of a related GPCR (e.g., the β2-adrenergic receptor or rhodopsin) as a template to build a predictive model of our target olfactory receptor.

Experimental Protocol: Homology Modeling of a Putative Olfactory Receptor
  • Template Selection:

    • Obtain the amino acid sequence of the target human olfactory receptor from a database like UniProt.

    • Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to identify the best template structure. The ideal template will have high sequence identity (>30%), high resolution (<2.5 Å), and be in a relevant conformational state (e.g., inactive or active).

  • Sequence Alignment:

    • Perform a precise alignment of the target and template sequences. This is the most critical step, as misalignments, especially in the transmembrane regions, will lead to an inaccurate model. Pay close attention to conserved motifs within the GPCR family.

  • Model Building:

    • Utilize automated modeling software such as SWISS-MODEL, MODELLER, or I-TASSER. These programs build the 3D coordinates of the target protein based on the aligned template structure. The core framework is copied from the template, while loops and regions of non-identity are modeled de novo or based on fragment libraries.

  • Model Refinement and Validation:

    • The initial model will contain structural inaccuracies. Refine the model using energy minimization and short molecular dynamics simulations to relax steric clashes and optimize geometry.

    • Validate the refined model's quality using tools like PROCHECK (for stereochemical quality), and Ramachandran plot analysis. This self-validating step ensures the model is physically and chemically plausible before proceeding to binding studies.

Homology_Modeling_Workflow cluster_prep Preparation cluster_modeling Modeling Core cluster_validation Validation & Refinement Seq Target Amino Acid Sequence BLAST BLAST Search Seq->BLAST PDB Protein Data Bank (PDB) PDB->BLAST Align Sequence Alignment BLAST->Align Select Template Build 3D Model Construction Align->Build Refine Energy Minimization & MD Refinement Build->Refine Validate Stereochemical Validation (e.g., Ramachandran Plot) Refine->Validate FinalModel Final Validated Receptor Model Validate->FinalModel Docking_Workflow cluster_inputs Inputs cluster_prep Preparation cluster_sim Simulation & Analysis Receptor Validated 3D Receptor (from Part 1) PrepR Receptor Prep: - Add Hydrogens - Assign Charges - Define Binding Box Receptor->PrepR Ligand 3D Ligand Structure (3-Furfuryl 2-pyrrolecarboxylate) PrepL Ligand Prep: - Assign Charges - Define Rotatable Bonds Ligand->PrepL Dock Run Docking Simulation (e.g., AutoDock Vina) PrepR->Dock PrepL->Dock Analyze Analyze Results: - Binding Affinity Score - Binding Poses Dock->Analyze Visualize Visualize Key Interactions (H-bonds, Hydrophobic, etc.) Analyze->Visualize MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Complex Docked Ligand-Receptor Complex Solvate Solvation (Add Water Box) Complex->Solvate Ions Ionization (Neutralize System) Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Trajectory Analyze Trajectory: - RMSD & RMSF - H-Bond Analysis Production->Trajectory BindingEnergy Calculate Binding Free Energy (e.g., MM/PBSA) Trajectory->BindingEnergy Pharmacophore_Workflow cluster_ligand_based Ligand-Based Approach cluster_structure_based Structure-Based Approach cluster_application Validation & Application Actives Set of Active Ligands AlignL Align Ligands Actives->AlignL GenerateL Generate Common Feature Pharmacophore AlignL->GenerateL Model Pharmacophore Model GenerateL->Model Complex Stable Ligand-Receptor Complex (from MD) Identify Identify Key Interactions Complex->Identify GenerateS Generate Interaction Pharmacophore Identify->GenerateS GenerateS->Model Validate Validate Model Model->Validate Screen Virtual Screening of Compound Libraries Validate->Screen Hits Identify Novel Hits Screen->Hits

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Pyrrole-2-Carboxylates: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals The pyrrole ring, particularly when functionalized with a carboxylate group at the 2-position, is a cornerstone scaffold in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, particularly when functionalized with a carboxylate group at the 2-position, is a cornerstone scaffold in medicinal chemistry and materials science. Its prevalence in blockbuster drugs, natural products, and functional materials necessitates robust and versatile synthetic strategies. This guide provides an in-depth, comparative analysis of the principal synthetic routes to pyrrole-2-carboxylates, moving beyond a mere recitation of protocols to explain the underlying chemical logic and practical considerations that govern the choice of one method over another.

The Classical Cornerstones: Paal-Knorr and Hantzsch Syntheses

The traditional methods for pyrrole synthesis have endured due to their reliability and straightforward nature. However, they often come with trade-offs in terms of reaction conditions and substrate scope.

The Paal-Knorr Synthesis: The Power of the 1,4-Dicarbonyl

The Paal-Knorr synthesis is arguably the most direct and widely utilized method for constructing the pyrrole ring. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1] The reaction is typically conducted under neutral or weakly acidic conditions, as strong acids (pH < 3) can favor the formation of furan byproducts.[2]

Mechanistic Insight: The reaction proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyls. This is followed by an intramolecular cyclization onto the second carbonyl group and subsequent dehydration to furnish the aromatic pyrrole ring.[1] This pathway is a self-validating system; the precise arrangement of the 1,4-dicarbonyl dictates the formation of the five-membered ring.

Paal_Knorr_Mechanism R1_CO R1-C(=O)-CH2-CH2-C(=O)-R2 Hemiaminal Hemiaminal Intermediate R1_CO->Hemiaminal Nucleophilic Attack Amine + R3-NH2 Cyclic_Hemiaminal Cyclic Hemiaminal Hemiaminal->Cyclic_Hemiaminal Intramolecular Cyclization Pyrrole Pyrrole Product Cyclic_Hemiaminal->Pyrrole - 2H2O (Dehydration)

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Advantages:

  • Operational Simplicity: The reaction is often a one-pot procedure.[1]

  • Good to Excellent Yields: This method generally provides high yields for a variety of substrates.[1]

Limitations:

  • Starting Material Accessibility: The synthesis of appropriately substituted 1,4-dicarbonyl precursors can be challenging.

  • Harsh Conditions: Classical Paal-Knorr reactions can require prolonged heating in acid, which may not be suitable for sensitive substrates.[3]

Modern Adaptations: To circumvent the harsh conditions, numerous modifications have been developed. An operationally simple and economical approach utilizes a catalytic amount of iron(III) chloride in water, allowing the reaction to proceed under very mild conditions with good to excellent yields.[4] Green chemistry principles have also been applied, using surfactants like sodium dodecyl sulfate (SDS) in water to facilitate the reaction, often leading to high yields (60-98%).[5][6]

The Hantzsch Pyrrole Synthesis: A Multi-Component Approach

The Hantzsch synthesis is a versatile multi-component reaction involving the condensation of an α-haloketone, a β-ketoester, and a primary amine or ammonia.[7] This method is particularly valuable for producing specifically substituted pyrroles that may be difficult to access through other routes.[8][9]

Mechanistic Insight: The reaction is believed to initiate with the alkylation of the β-ketoester by the α-haloketone to form a 1,4-dicarbonyl intermediate, which then undergoes a Paal-Knorr type cyclization with the amine. Alternatively, the β-ketoester can first form an enamine with the primary amine, which then acts as the nucleophile, attacking the α-haloketone.

Hantzsch_Synthesis_Workflow Reactants α-Haloketone + β-Ketoester + Amine Intermediate Formation of 1,4-Dicarbonyl or Enamine Intermediate Reactants->Intermediate Cyclization Intramolecular Cyclization (Paal-Knorr type) Intermediate->Cyclization Product Substituted Pyrrole Cyclization->Product

Caption: General workflow of the Hantzsch Pyrrole Synthesis.

Advantages:

  • Versatility: Allows for the synthesis of a wide range of multi-substituted pyrroles.

  • Readily Available Starting Materials: The components are often commercially available or easily synthesized.

Limitations:

  • Regioselectivity: The reaction can sometimes yield mixtures of regioisomers, depending on the substitution pattern of the reactants.

  • Reaction Conditions: Like the classical Paal-Knorr, it can require heating and may not be suitable for all functional groups. Recent advancements have explored photochemical versions using visible light and a photosensitizer to afford diaryl-substituted pyrroles under milder conditions.[10]

The Knorr Pyrrole Synthesis: A Classic Route to Functionalized Pyrroles

The Knorr pyrrole synthesis is another cornerstone method, distinct from the Paal-Knorr reaction. It typically involves the condensation of an α-amino ketone with a compound containing an activated methylene group, such as a β-ketoester. This approach is particularly useful for synthesizing pyrroles with specific substitution patterns, and a Knorr-type synthesis for 2-carboxylate pyrroles can achieve yields in the range of 30-60%.[11] The most common variant of the Knorr synthesis produces 2,4-dialkyl-pyrrole-3,5-dicarboxylic esters from two molecules of an acetoacetic ester, one of which is nitrosated.[8]

Modern Iterations: Catalytic versions of the Knorr synthesis have been developed, for instance, using a manganese catalyst for the dehydrogenative coupling of 1,2- or 1,3-amino alcohols with keto esters, producing hydrogen as the only byproduct.[4] This represents a significant step towards a more atom-economical and sustainable process.

The Van Leusen Reaction: A Modern [3+2] Cycloaddition Strategy

The Van Leusen reaction has emerged as a powerful modern tool for pyrrole synthesis. It is a [3+2] cycloaddition reaction between an electron-deficient alkene (a Michael acceptor) and tosylmethyl isocyanide (TosMIC).[12][13]

Mechanistic Insight: The reaction is initiated by a base, which deprotonates the TosMIC to form a stabilized carbanion. This carbanion then undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group (p-toluenesulfinic acid) to generate the aromatic pyrrole ring.[12][13] The dual electron-withdrawing nature of the sulfone and isocyanide groups in TosMIC is crucial for the initial deprotonation and subsequent reactivity.[14]

Van_Leusen_Mechanism TosMIC TosMIC + Base Carbanion TosMIC Carbanion TosMIC->Carbanion - H+ Michael_Acceptor Michael Acceptor (e.g., enone) Michael_Adduct Michael Adduct Carbanion->Michael_Adduct + Michael Acceptor Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrrole 3,4-Disubstituted Pyrrole Cyclized_Intermediate->Pyrrole - Tosyl group

Caption: Simplified mechanism of the Van Leusen Pyrrole Synthesis.

Advantages:

  • Mild Conditions: Often proceeds at room temperature or with gentle heating.

  • High Versatility: Tolerates a wide range of functional groups on the Michael acceptor, allowing for the synthesis of highly functionalized pyrroles.

  • Convergent: Brings together two key fragments in a single, ring-forming step.

Limitations:

  • Michael Acceptor Requirement: The reaction is dependent on the availability of a suitable electron-deficient alkene.

Emerging Frontiers: Catalytic and Bio-inspired Routes

The field of pyrrole synthesis is continually evolving, with a strong emphasis on sustainability and efficiency.

  • Iron-Catalyzed Carboxylation: A notable development is the direct synthesis of alkyl 1H-pyrrole-2-carboxylates from pyrrole itself. This can be achieved by reacting pyrrole with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst, providing quantitative yields under relatively mild conditions (110°C, 6 h).[15]

  • Bio-catalysis: Inspired by nature, enzymatic routes are being developed. For instance, the enzyme Pseudomonas aeruginosa HudA/PA0254, coupled with a carboxylic acid reductase (CAR), can achieve the carboxylation of pyrrole to produce pyrrole-2-carbaldehyde, which is a direct precursor to the corresponding carboxylate.[16] While currently facing challenges with product stability and yield, this approach represents a truly green and sustainable frontier in heterocyclic synthesis.[16]

  • From Biomass: Innovative routes are being discovered that utilize renewable feedstocks. A promising method involves the reaction of D-glucosamine (derivable from chitin) and pyruvic acid (derivable from cellulose) to produce pyrrole-2-carboxylic acid in a 50% yield.[17]

Comparative Summary of Synthetic Routes

Method Starting Materials Key Features Advantages Disadvantages "Green" Aspect
Paal-Knorr 1,4-Dicarbonyl, Amine/AmmoniaCondensation/DehydrationSimple, high yieldsHarsh conditions, limited precursor availabilityCan be adapted to aqueous, catalyzed conditions[4][5]
Hantzsch α-Haloketone, β-Ketoester, AmineMulti-component reactionVersatile, common starting materialsPotential for regioisomersCan be adapted to photoredox catalysis[10]
Knorr α-Amino ketone, β-KetoesterCondensationAccess to specific substitution patternsModerate yields (30-60%)[11]Catalytic, dehydrogenative versions improve atom economy[4]
Van Leusen Michael Acceptor, TosMIC[3+2] CycloadditionMild conditions, high functional group toleranceRequires an electron-deficient alkeneGenerally good atom economy
Fe-Catalyzed Pyrrole, CCl4, AlcoholDirect C-H CarboxylationDirect, quantitative yields[15]Uses CCl4, requires heatingCatalytic approach
Bio-inspired Pyrrole or Biomass derivativesEnzymatic or Biomass conversionSustainable, renewable feedstocksLow yields, product instability[16]Inherently "green"

Detailed Experimental Protocols

To ensure reproducibility and provide a practical resource, two representative protocols are detailed below.

Protocol 1: Green Paal-Knorr Synthesis of N-substituted Pyrroles using FeCl₃ in Water

Causality: This protocol is chosen for its environmental friendliness and operational simplicity, replacing harsh organic solvents and strong acids with water and a mild Lewis acid catalyst.[4]

  • Materials:

    • 2,5-Dimethoxytetrahydrofuran (1 mmol)

    • Primary amine (e.g., aniline) (1 mmol)

    • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.1 mmol, 10 mol%)

    • Water (5 mL)

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • To a stirred solution of the primary amine (1 mmol) in water (5 mL), add FeCl₃·6H₂O (0.1 mmol).

    • Add 2,5-dimethoxytetrahydrofuran (1 mmol) to the mixture.

    • Stir the reaction mixture at room temperature for the time specified by monitoring (e.g., via TLC).

    • Upon completion, extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure N-substituted pyrrole.

Protocol 2: Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole

Causality: This protocol exemplifies the power of modern cycloaddition chemistry to construct complex pyrroles from readily available precursors under mild conditions.[13]

  • Materials:

    • Chalcone (Michael acceptor) (1 mmol)

    • p-Tosylmethyl isocyanide (TosMIC) (1.2 mmol)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 mmol)

    • Dry Dimethylformamide (DMF) / Diethyl ether mixture

    • Ammonium chloride (saturated aqueous solution)

  • Procedure:

    • To a suspension of NaH (2.5 mmol) in a mixture of dry diethyl ether and dry DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the chalcone (1 mmol) and TosMIC (1.2 mmol) in the same solvent mixture dropwise.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield the desired 3-aroyl-4-arylpyrrole.

Conclusion and Future Outlook

The synthesis of pyrrole-2-carboxylates has evolved significantly from its classical roots. While the Paal-Knorr, Hantzsch, and Knorr reactions remain valuable for their robustness, modern methods like the Van Leusen reaction offer superior functional group tolerance and milder conditions. The choice of synthetic route is a strategic decision based on the desired substitution pattern, the availability of starting materials, scalability, and, increasingly, the principles of green chemistry.

For researchers targeting complex molecules, the convergence and mildness of the Van Leusen synthesis are highly attractive. For process chemists, the operational simplicity and potential for green modifications make the Paal-Knorr a continued workhorse. The future of this field lies in the continued development of catalytic and biocatalytic methods that minimize waste, utilize renewable feedstocks, and offer novel pathways to this vital class of heterocyclic compounds.

References

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. ResearchGate. [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]

  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances (RSC Publishing). [Link]

  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]

  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. ResearchGate. [Link]

  • The Hantzsch pyrrole synthesis. Canadian Science Publishing. [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH. [Link]

  • The Hantzsch pyrrole synthesis. ResearchGate. [Link]

  • Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. PubMed. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. ResearchGate. [Link]

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme. [Link]

  • Green Synthesis of Pyrrole Derivatives. Bentham Science Publishers. [Link]

  • Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. NIH. [Link]

Sources

Comparative

A Comparative Guide to the Biodegradation of Pyrrole-2-Carboxylate Derivatives for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of the known biodegradation pathways of pyrrole-2-carboxylate and its derivatives. It is designed for researchers, scientists, and drug development professionals seeki...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the known biodegradation pathways of pyrrole-2-carboxylate and its derivatives. It is designed for researchers, scientists, and drug development professionals seeking to understand and harness these microbial processes. This document synthesizes current scientific literature to offer a comprehensive overview of the enzymatic machinery, microbial players, and experimental methodologies pertinent to the field.

Introduction: The Environmental Fate and Biotechnological Potential of Pyrrole-2-Carboxylates

Pyrrole-2-carboxylic acid (P2C) and its derivatives are five-membered N-heterocyclic compounds that serve as important structural motifs in numerous pharmaceuticals and natural products[1][2]. P2C itself is a natural intermediate in the metabolic breakdown of collagen and hydroxyproline[1]. The environmental fate of these compounds is a critical consideration in drug development and environmental science. Microbial biodegradation represents a primary route for the removal of these compounds from ecosystems and offers a rich source of novel biocatalysts for green chemistry applications.

This guide will compare the two primary known initial enzymatic strategies for the aerobic biodegradation of pyrrole-2-carboxylate: decarboxylation and monooxygenation. We will delve into the specific enzymes and microbial strains associated with each pathway, present available comparative data, and provide detailed experimental protocols for studying these processes in the laboratory.

Comparative Analysis of Aerobic Biodegradation Pathways

The aerobic microbial degradation of pyrrole-2-carboxylate is initiated by one of two distinct enzymatic reactions, leading to different initial intermediates. The subsequent steps are thought to converge towards central metabolism, with 2-oxoglutarate being a proposed key intermediate[1].

Pathway 1: The Decarboxylation Route

The most well-characterized initial step in the biodegradation of pyrrole-2-carboxylate is its decarboxylation to pyrrole. This reaction is catalyzed by the enzyme pyrrole-2-carboxylate decarboxylase.

An inducible pyrrole-2-carboxylate decarboxylase has been purified and characterized from Bacillus megaterium PYR2910[3]. This enzyme catalyzes the stoichiometric conversion of pyrrole-2-carboxylate to pyrrole and carbon dioxide[3]. A unique feature of this enzyme is its requirement for an organic acid, such as acetate or propionate, for its catalytic activity[3]. The enzyme is highly specific for its substrate and can also catalyze the reverse reaction, the carboxylation of pyrrole to form pyrrole-2-carboxylate[3][4]. This reversible activity is of interest for biotechnological applications involving CO2 fixation[1][4].

The requirement of an organic acid cofactor for the B. megaterium decarboxylase is a critical experimental consideration. When designing assays or cultivation media for organisms utilizing this pathway, the inclusion of a suitable organic acid is necessary to ensure optimal enzyme activity. The high specificity of the enzyme suggests that it is a primary catalyst for this reaction in this organism.

Pathway 2: The Monooxygenation Route

An alternative initial step in the aerobic degradation of pyrrole-2-carboxylate is the hydroxylation of the pyrrole ring, catalyzed by a monooxygenase.

A pyrrole-2-carboxylate oxygenase has been purified from Arthrobacter strain Py1[5]. This flavin-dependent monooxygenase catalyzes the conversion of pyrrole-2-carboxylate to 5-hydroxypyrrole-2-carboxylate[1]. The enzyme requires FAD and a reducing agent like dithioerythritol for stability and activity[5]. Unlike the decarboxylase, this enzyme exhibits a narrower substrate specificity, with only very low activity observed with pyrrole, pyrrole-2-aldehyde, and indole-2-carboxylate[5].

The dependence of the Arthrobacter monooxygenase on FAD and a reductant highlights the importance of maintaining appropriate redox conditions and providing necessary cofactors in experimental setups. The instability of the enzyme in the absence of these factors necessitates their inclusion during purification and in enzymatic assays to obtain reliable data.

Proposed Downstream Catabolism

Following the initial decarboxylation or monooxygenation, the resulting intermediates are proposed to be further metabolized to enter central metabolic pathways. The Eawag Biocatalysis/Biodegradation Database (BBD) outlines a putative pathway where both initial routes converge towards 2-oxoglutarate, a key intermediate in the citric acid cycle[1].

The proposed pathway from 5-hydroxypyrrole-2-carboxylate involves tautomerization to 5-oxo-4,5-dihydropyrrole-2-carboxylate, followed by an amidase-catalyzed ring opening to yield 2-amino-4-carboxybut-2-enoate, which is then converted to 2-oxoglutarate[1]. The degradation of pyrrole (from the decarboxylation pathway) is less clearly defined but is also presumed to lead to intermediates that can be funneled into central metabolism.

It is crucial to note that the steps beyond the initial enzymatic reactions are largely proposed and require further experimental validation.

Biodegradation_Pathways cluster_main Biodegradation of Pyrrole-2-Carboxylate cluster_decarboxylation Decarboxylation Pathway cluster_monooxygenation Monooxygenation Pathway P2C Pyrrole-2-Carboxylate P2C_decarboxylase Pyrrole-2-Carboxylate Decarboxylase (e.g., Bacillus megaterium) P2C->P2C_decarboxylase Decarboxylation P2C_monooxygenase Pyrrole-2-Carboxylate Monooxygenase (e.g., Arthrobacter strain Py1) P2C->P2C_monooxygenase Hydroxylation Pyrrole Pyrrole Oxoglutarate 2-Oxoglutarate Pyrrole->Oxoglutarate Proposed steps P2C_decarboxylase->Pyrrole HP2C 5-Hydroxypyrrole- 2-carboxylate Oxo 5-Oxo-4,5-dihydropyrrole- 2-carboxylate HP2C->Oxo Tautomerase P2C_monooxygenase->HP2C Amino [2-Amino-4-carboxybut-2-enate] Oxo->Amino Amidase Amino->Oxoglutarate Proposed steps TCA Citric Acid Cycle Oxoglutarate->TCA Enrichment_Workflow start Environmental Sample (Soil, Water, Sediment) enrichment Enrichment Culture: Minimal Salt Medium (MSM) + Pyrrole-2-carboxylate derivative (as sole C and/or N source) start->enrichment subculture Serial Subculturing: Transfer aliquot to fresh enrichment medium (3-5 times) enrichment->subculture isolation Isolation on Solid Medium: Plate serial dilutions on MSM agar + P2C derivative subculture->isolation purification Colony Purification: Streak single colonies on fresh plates isolation->purification characterization Isolate Characterization: - Growth on P2C derivative - 16S rRNA gene sequencing - Degradation assays purification->characterization

Figure 2: Workflow for enrichment and isolation of degrading microbes.

Step-by-Step Methodology:

  • Prepare Minimal Salt Medium (MSM): A suitable MSM, such as M9 medium, should be prepared and autoclaved.

  • Prepare Pyrrole-2-Carboxylate Stock Solution: Prepare a filter-sterilized stock solution of the pyrrole-2-carboxylate derivative of interest (e.g., 100 mM).

  • Enrichment Culture: Inoculate 100 mL of MSM with 1-5 g (or mL) of the environmental sample. Add the pyrrole-2-carboxylate derivative to a final concentration of 1-5 mM. If using it as the sole carbon source, omit other carbon sources. If as the sole nitrogen source, use a nitrogen-free MSM and add the compound.

  • Incubation: Incubate the enrichment culture at an appropriate temperature (e.g., 25-30°C) with shaking.

  • Subculturing: After significant growth is observed (or after 1-2 weeks), transfer an aliquot (1-5% v/v) to fresh enrichment medium. Repeat this process 3-5 times to select for well-adapted microorganisms.

  • Isolation: Perform serial dilutions of the final enrichment culture and plate onto MSM agar plates containing the pyrrole-2-carboxylate derivative as the sole carbon/nitrogen source.

  • Purification: Select distinct colonies and streak them onto fresh plates to obtain pure cultures.

  • Verification: Confirm the ability of the pure isolates to grow in liquid MSM with the target compound as the sole carbon/nitrogen source.

Resting Cell Suspension Assay for Degradation Kinetics

This assay allows for the determination of the degradation rate of a pyrrole-2-carboxylate derivative by a specific microbial isolate, independent of cell growth.

Step-by-Step Methodology:

  • Pre-culture: Grow the microbial isolate in a suitable rich medium (e.g., LB broth) to obtain sufficient biomass.

  • Induction (if necessary): If the degradative enzymes are inducible, transfer the cells to a medium containing a low concentration of the pyrrole-2-carboxylate derivative and incubate for a few hours.

  • Cell Harvesting and Washing: Centrifuge the culture to pellet the cells. Wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM, pH 7.0) to remove residual growth medium.

  • Resuspension: Resuspend the washed cell pellet in the same phosphate buffer to a desired optical density (e.g., OD600 of 1.0-2.0). This is the resting cell suspension.

  • Initiate the Assay: Add the pyrrole-2-carboxylate derivative to the resting cell suspension to a final concentration of 0.1-1.0 mM.

  • Incubation and Sampling: Incubate the reaction mixture at the optimal growth temperature with shaking. At regular time intervals, withdraw aliquots.

  • Sample Processing: Immediately centrifuge the aliquots to pellet the cells and collect the supernatant for analysis.

  • Analysis: Analyze the concentration of the pyrrole-2-carboxylate derivative in the supernatant using a suitable analytical method, such as HPLC.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for monitoring the biodegradation process and identifying metabolites.

HPLC is a robust method for quantifying the disappearance of the parent compound and the appearance of polar metabolites.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Detection: A UV detector set at the wavelength of maximum absorbance of the pyrrole-2-carboxylate derivative (typically around 260-280 nm) is effective.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve of known concentrations. A detailed protocol for HPLC analysis of pyrrole-2-carboxylic acid has been described, utilizing a C18 column with a water/acetonitrile gradient containing 0.05% formic acid and UV detection at 220 nm.[6]

GC-MS is a powerful tool for the identification of volatile and semi-volatile metabolites.

  • Sample Preparation: Metabolites in the supernatant may need to be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). Derivatization (e.g., silylation) is often required to increase the volatility of polar compounds.

  • Separation: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

  • Detection: A mass spectrometer is used for detection and identification of the separated compounds based on their mass spectra and retention times.

Biodegradation of Pyrrole-2-Carboxylate Derivatives

The biodegradation of substituted pyrrole-2-carboxylates is a critical area of research, particularly for the environmental risk assessment of pharmaceuticals. However, there is a significant lack of published data on the specific degradation pathways of many derivatives.

  • N-Substituted Derivatives: The nature of the substituent on the nitrogen atom can significantly influence the biodegradability of the compound. For example, the degradation of N-methyl-pyrrole involves the cleavage of the C-N bond.[7] It is plausible that a similar initial attack could occur on N-substituted pyrrole-2-carboxylates.

  • Ester Derivatives: The biodegradation of ethyl esters of heterocyclic acids may be initiated by esterases, which would hydrolyze the ester to the corresponding carboxylic acid and ethanol.[8] The resulting pyrrole-2-carboxylic acid would then be expected to enter one of the degradation pathways described above.

Further research is needed to elucidate the specific enzymes and pathways involved in the degradation of these and other derivatives.

Conclusion and Future Directions

The biodegradation of pyrrole-2-carboxylate derivatives is a field with significant potential for both environmental remediation and biocatalysis. While two primary initial aerobic degradation pathways, decarboxylation and monooxygenation, have been identified, the complete catabolic sequences remain to be fully elucidated and experimentally validated.

Future research should focus on:

  • Pathway Elucidation: The use of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) will be instrumental in identifying the genes, enzymes, and intermediates of the complete degradation pathways in various microorganisms.

  • Comparative Studies: Direct comparative studies of the degradation rates and efficiencies of different microbial strains and for a wider range of pyrrole-2-carboxylate derivatives are needed to understand the structure-degradability relationships.

  • Anaerobic Degradation: The potential for anaerobic degradation of pyrrole-2-carboxylate and its derivatives is an underexplored area that warrants investigation, as anoxic conditions are prevalent in many natural and engineered environments.[9]

  • Enzyme Engineering: The enzymes from these pathways, particularly the decarboxylases and monooxygenases, are promising candidates for enzyme engineering to develop novel biocatalysts for synthetic applications.

By addressing these knowledge gaps, the scientific community can unlock the full potential of microbial processes for the sustainable management and biotechnological application of this important class of heterocyclic compounds.

References

  • Eawag-BBD. (2003, March 21). Pyrrole-2-carboxylate Pathway Map. Eawag Biocatalysis/Biodegradation Database. [Link]

  • Mishra, A., & Singh, S. P. (2021). AN APPROACH FOR THE BIODEGRADATION OF POLYCYCLIC AROMATIC HYDROCARBON. Journal of Experimental Biology and Agricultural Sciences, 9(1), 65-74.
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  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.
  • Omura, H., Wieser, M., & Nagasawa, T. (1998). Pyrrole-2-carboxylate decarboxylase from Bacillus megaterium PYR2910, an organic-acid-requiring enzyme. European Journal of Biochemistry, 253(2), 480-484. [Link]

  • Hormann, K., & Andreesen, J. R. (1992). Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1. Biol Chem Hoppe-Seyler, 373(11), 1157-65. [Link]

  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.
  • Matsuda, T., Honda, K., & Nagasawa, T. (2001). Conversion of pyrrole to pyrrole-2-carboxylate by cells of Bacillus megaterium in supercritical CO2. Chemical communications, (14), 1354-1355. [Link]

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